molecular formula C11H21N3O3 B3043404 Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate CAS No. 859154-32-8

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Cat. No.: B3043404
CAS No.: 859154-32-8
M. Wt: 243.30
InChI Key: DABYYYLRDBQJTK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21N3O3 and its molecular weight is 243.30. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYYYLRDBQJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859154-32-8
Record name tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable physicochemical properties that often impart desirable pharmacokinetic profiles to drug candidates.[1][2] The introduction of chirality into the piperidine ring further expands the accessible chemical space, allowing for precise three-dimensional interactions with biological targets. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide has emerged as a critical chiral building block, providing a versatile platform for the synthesis of complex, stereochemically defined molecules. Its unique combination of a protected piperidine nitrogen, a reactive hydrazide functional group, and a defined stereocenter at the C3 position makes it an invaluable intermediate in the development of novel therapeutics.[3][4] This guide offers a comprehensive overview of its properties, synthesis, and applications, providing researchers with the essential knowledge to effectively utilize this compound in their drug discovery endeavors.

Physicochemical Properties

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₃[5]
Molecular Weight 243.30 g/mol [5]
IUPAC Name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate[5]
CAS Number 216449-65-7[6]
Appearance White to off-white solid[7]
Melting Point Not experimentally determined in reviewed literature.
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.Inferred from synthesis protocols
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Synthesis and Purification

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is typically achieved through the hydrazinolysis of an activated form of (R)-1-Boc-piperidine-3-carboxylic acid. A common and efficient method involves the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate.

Experimental Protocol: Synthesis via Ester Hydrazinolysis

This protocol is adapted from established procedures for the synthesis of similar hydrazides.

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid methyl ester

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Methanol

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-1-Boc-piperidine-3-carboxylic acid methyl ester (1 equivalent) in methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product in high purity.

Alternative Synthetic Approaches

G cluster_0 Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide A (R)-1-Boc-piperidine-3-carboxylic acid B Esterification (e.g., MeOH, H+) A->B Step 1a F Activation (e.g., CDI, EDCI) A->F Step 1b (Alternative) C (R)-1-Boc-piperidine-3-carboxylic acid methyl ester B->C D Hydrazinolysis (Hydrazine hydrate) C->D Step 2a E (R)-1-Boc-piperidine-3-carboxylic acid hydrazide D->E G Activated Intermediate F->G H Reaction with Hydrazine G->H Step 2b H->E

Caption: Synthetic routes to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide lies in its role as a versatile chiral intermediate for the synthesis of complex bioactive molecules. The hydrazide moiety can be readily transformed into various functional groups or used to construct heterocyclic rings, making it a valuable synthon.

Key Intermediate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral 3-aminopiperidine scaffolds, which can be derived from the title compound, is in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes.[8][9] The (R)-3-aminopiperidine moiety is a key pharmacophore in several approved drugs, including alogliptin. The synthesis of these inhibitors often involves the coupling of the chiral piperidine unit with a heterocyclic core.

G cluster_0 Role in DPP-4 Inhibitor Synthesis A (R)-1-Boc-piperidine-3-carboxylic acid hydrazide B Curtius Rearrangement or Hofmann Rearrangement A->B C (R)-3-amino-1-Boc-piperidine B->C E Coupling Reaction C->E D Heterocyclic Core (e.g., Xanthine derivative) D->E F DPP-4 Inhibitor (e.g., Alogliptin precursor) E->F

Caption: General synthetic pathway to DPP-4 inhibitors.

Scaffold for Novel Therapeutics Targeting Neurological Disorders

Piperidine derivatives are crucial in the design of novel therapeutics for neurological conditions.[7] The chiral nature of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide allows for the stereoselective synthesis of compounds that can differentiate between enantiomeric binding sites in receptors and enzymes within the central nervous system. Research has explored the use of N-substituted piperidine-3-carbohydrazide-hydrazones as potential agents against Alzheimer's disease by targeting cholinesterases and beta-amyloid aggregation.[3]

Development of Antithrombotic Agents

Derivatives of piperidine-3-carbohydrazide have been investigated for their antithrombotic activity.[4] The ability to readily modify both the piperidine nitrogen and the hydrazide functionality allows for the creation of libraries of compounds to explore structure-activity relationships (SAR) for antiplatelet and anticoagulant effects.

Reactivity and Chemical Transformations

The chemical reactivity of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is dominated by the nucleophilicity of the terminal amino group of the hydrazide and the ability to deprotect the Boc group under acidic conditions.

  • Acylation and Sulfonylation: The terminal -NH₂ group readily reacts with acylating and sulfonylating agents to form the corresponding N'-substituted hydrazides.

  • Condensation Reactions: The hydrazide can undergo condensation reactions with aldehydes and ketones to form hydrazones.

  • Heterocycle Formation: It serves as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.

  • Boc Deprotection: The Boc group is stable to a wide range of reaction conditions but can be efficiently removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, liberating the secondary amine of the piperidine ring for further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a high-value chiral building block with significant applications in medicinal chemistry and drug discovery. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of complex, biologically active molecules, particularly in the development of treatments for metabolic and neurological disorders. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully leverage its potential in the creation of next-generation therapeutics.

References

  • PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Arch Pharm (Weinheim). 2023 Mar;356(3):e2200519. [Link]

  • Google Patents. Method for synthesizing 1-BOC-3-piperidone. CN103304472A.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(21):6458. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013;28(6):1251-1258. [Link]

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Quick Company. [Link]

  • Google Patents. Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2021,12, 1135-1142. [Link]

  • Google Patents. A kind of preparation method of R-3-Boc aminopiperidine. CN117625708A.
  • PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: 1H NMR Characterization of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding and self-validating protocols over simple data listing.

Executive Summary & Utility

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (often abbreviated as 1-Boc-piperidine-3-carbohydrazide ) is a critical scaffold in the synthesis of peptidomimetics and kinase inhibitors. Its piperidine ring provides a constrained aliphatic amine geometry, while the hydrazide functionality serves as a "warhead" for forming heterocycles (e.g., 1,3,4-oxadiazoles) or stable acyl hydrazones.

The Analytical Challenge: The NMR analysis of this molecule is frequently misinterpreted due to rotameric restriction . The N-Boc group creates a partial double-bond character (N-C=O), leading to slow exchange on the NMR timescale at room temperature. This results in signal broadening or peak doubling, often mistaken for impurities. This guide provides the protocol to distinguish intrinsic conformational dynamics from synthetic contaminants.

Structural Analysis & Assignment Strategy

Before acquisition, we must map the expected magnetic environment. The molecule possesses three distinct zones:

  • The Boc-Protection Zone: High intensity, rotamer-sensitive.

  • The Piperidine Core: Chiral center at C3 creates diastereotopic methylene protons.

  • The Hydrazide Tail: Exchangeable protons, highly sensitive to solvent pH and water content.

Visualization: Structural Assignment Workflow

The following diagram outlines the logic flow for assigning this specific molecule, distinguishing between scalar coupling (COSY) and spatial proximity (NOESY) to resolve rotamers.

NMR_Assignment_Workflow Start Sample Preparation (DMSO-d6 recommended) Acquisition 1H Acquisition (Standard 300K) Start->Acquisition Decision Are peaks broad or split? Acquisition->Decision RotamerCheck Variable Temp (VT) NMR (Heat to 350K) Decision->RotamerCheck Yes (Suspected Rotamers) D2O_Shake D2O Shake Test Decision->D2O_Shake No (Sharp Peaks) Coalescence Peaks Coalesce? (Rotamers Confirmed) RotamerCheck->Coalescence Exchange Signals Disappear? (NH/NH2 Confirmed) D2O_Shake->Exchange Final Final Assignment & Purity Calculation Coalescence->Final Exchange->Final

Figure 1: Decision tree for distinguishing conformational isomers from impurities in N-Boc-piperidine derivatives.

Experimental Protocol

Solvent Selection: The Case for DMSO-d6

While CDCl₃ is standard for many Boc-protected amines, it is suboptimal for this hydrazide.

  • Solubility: The polar hydrazinecarbonyl group often leads to aggregation or precipitation in CDCl₃.

  • Exchangeable Protons: In CDCl₃, the hydrazide NH protons are often too broad to integrate accurately. DMSO-d6 stabilizes these protons via hydrogen bonding, usually revealing distinct signals for the amide (-CONH-) and the terminal amine (-NH₂).

Acquisition Parameters (Self-Validating)
  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Temperature:

    • Standard: 298 K (25°C).

    • Validation: If splitting is observed, run a second spectrum at 348 K (75°C) to force coalescence.

  • Pulse Sequence: Standard zg30 or equivalent.

  • Relaxation Delay (D1): Set to

    
     seconds. The Boc-methyl protons have long T1 relaxation times; insufficient delay will under-integrate the Boc signal, artificially inflating the apparent impurity levels.
    

Spectral Interpretation & Data

The following data represents the chemical shifts in DMSO-d6 at 298 K . Note that "rotameric broadening" is expected for the piperidine ring protons.

Chemical Shift Table[1]
AssignmentShift (δ ppm)MultiplicityIntegrationNotes
Hydrazide -NH- 9.05Broad Singlet1HDisappears with D₂O shake.
Hydrazide -NH₂ 4.20Broad Singlet2HOften broad; shift is concentration dependent.
Piperidine C2/C6 (eq) 3.80 – 4.10Multiplet/Broad2HDeshielded by N-Boc. Rotameric splitting likely.
Piperidine C2/C6 (ax) 2.60 – 2.90Multiplet2HDistinct from equatorial protons due to ring chair.
Piperidine C3 (CH) 2.20 – 2.35Multiplet1HAlpha to carbonyl. Chiral center.
Piperidine C4/C5 1.50 – 1.70Multiplet2HEquatorial protons.
Boc Group 1.39Singlet9HStrong intensity reference.
Piperidine C4/C5 1.20 – 1.45Multiplet2HAxial protons (often overlap with Boc).
The Rotamer Phenomenon (Expert Insight)

At room temperature, the N-Boc bond has significant double-bond character (


). This creates two populations: cis and trans rotamers regarding the carbamate.
  • Observation: You may see the Boc singlet split into two unequal peaks (e.g., 1.39 and 1.41 ppm) or the C2/C6 protons appear as ill-defined "humps" rather than sharp multiplets.

  • Validation: Heating the sample to 348 K increases the rotation rate (

    
    ). If the peaks merge (coalesce) into sharp averages, the sample is pure. If they remain distinct, you likely have a diastereomeric impurity or a structural isomer.
    

Troubleshooting & Impurity Profiling

Understanding the synthesis pathway allows us to predict specific impurities. This molecule is typically synthesized by reacting 1-Boc-piperidine-3-ethyl ester with hydrazine hydrate.

Visualization: Impurity Origin Pathway

Impurity_Map SM Starting Material (Ethyl Ester) Product Target Hydrazide SM->Product + N2H4 Byproduct Ethanol (Leaving Group) SM->Byproduct Reagent Hydrazine Hydrate Reagent->Product Imp_SM Impurity A: Unreacted Ester (Triplet ~1.2 ppm, Quartet ~4.1 ppm) Imp_Hyd Impurity B: Residual Hydrazine (Broad s ~4-5 ppm) Imp_EtOH Impurity C: Trapped Ethanol (Triplet ~1.05 ppm)

Figure 2: Synthetic pathway illustrating the origin of common NMR contaminants.

Common Impurities Table
ImpurityDiagnostic Signal (DMSO-d6)Removal Strategy
Ethanol Triplet ~1.06 ppm; Quartet ~3.44 ppmHigh vacuum drying (>24h).
Hydrazine Broad singlet ~4.0–5.0 ppm (overlaps with NH₂)Difficult to see; confirm with AgNO₃ stain (TLC).
Ethyl Acetate Singlet ~1.99 ppm; Quartet ~4.03 ppmCommon recrystallization solvent.
Starting Ester Triplet ~1.20 ppm; Quartet ~4.08 ppmIndicates incomplete reaction.

References

  • ChemicalBook. (n.d.). 1-Boc-piperidine-3-carbohydrazide NMR Spectrum Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from

  • Royal Society of Chemistry. (2019).[1] Supporting Information: NMR of Piperidine Carboxylates. Retrieved from

  • Bagley, M. C., et al. (2016). Rotamers or Diastereomers? An Overlooked NMR Solution. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Technical Guide: Initial Screening of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the initial screening protocols for a library of derivatives synthesized from Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 859154-32-8).

This scaffold serves as a "privileged structure" in medicinal chemistry, particularly for generating hydrazones, pyrazoles, and 1,3,4-oxadiazoles.[1] These derivatives are frequently screened for neuroprotective activity (Cholinesterase inhibition) , antimicrobial efficacy , and kinase inhibition .[1]

Executive Summary & Scaffold Utility

The core compound, This compound , is a bifunctional building block. It features a Boc-protected amine (modulating lipophilicity and preventing metabolic degradation during synthesis) and a reactive hydrazide tail.

Why Screen This Library?

  • Chemical Space: The hydrazide moiety allows for rapid diversification into Schiff bases (hydrazones) or heterocycles, creating distinct vectors for Hydrogen Bond Donors/Acceptors.[1]

  • Therapeutic Relevance: The 3-substituted piperidine ring is a pharmacophore found in FDA-approved drugs (e.g., Tiagabine). Derivatives often exhibit high affinity for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) , making them prime candidates for Alzheimer’s Disease therapeutics.[1]

Library Generation & Chemical Context

Before screening, it is critical to understand the structural diversity of the input library.[1] The screening logic depends on the functional groups appended to the hydrazide "warhead."[1]

Synthesis & Diversity Pathway

The following diagram illustrates how the core scaffold is diversified. Understanding this helps in troubleshooting "false positives" in the screen (e.g., unreacted hydrazine causing redox interference).[1]

Synthesis_Pathway Scaffold Core Scaffold (Boc-3-hydrazinecarbonyl piperidine) Hydrazones Library A: Hydrazones (Schiff Bases) Scaffold->Hydrazones + Aldehydes (Ethanol/Reflux) Oxadiazoles Library B: 1,3,4-Oxadiazoles Scaffold->Oxadiazoles + Carboxylic Acids (Cyclodehydration) Pyrazoles Library C: Pyrazoles Scaffold->Pyrazoles + Diketones Aldehydes Reagent: Aldehydes (R-CHO) Aldehydes->Hydrazones Cyclizers Reagent: Cyclizing Agents (POCl3, CS2) Cyclizers->Oxadiazoles

Caption: Divergent synthesis pathways from the core scaffold. Library A (Hydrazones) is most common for initial HTS but requires stability checks.

Phase 1: Quality Control (The Gatekeeper)

Objective: Eliminate false positives caused by impurities (e.g., residual hydrazine hydrate, which is cytotoxic and reducing).[1]

Protocol 1.1: Purity Verification
  • Standard: >95% purity required for biological assays.

  • Method: LC-MS (ESI+) coupled with UV-Vis (254 nm).

  • Critical Check:

    • Mass Shift: Confirm the disappearance of the scaffold parent ion (

      
      ) and appearance of the derivative mass.
      
    • Hydrazone Stability: Hydrazones can hydrolyze in acidic LC-MS mobile phases. Use Ammonium Acetate (pH 7.0) buffer instead of Formic Acid if degradation is observed.

Protocol 1.2: Residual Hydrazine Test

Residual hydrazine is a frequent PAINS (Pan-Assay Interference Compounds) culprit.

  • Reagent: 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent).

  • Action: If a yellow/orange color develops instantly in the absence of the derivative, re-purify via recrystallization (EtOH).[1]

Phase 2: Physicochemical Profiling

Derivatives of this scaffold often suffer from poor aqueous solubility due to the lipophilic Boc group and aromatic additions.[1]

Table 1: Solubility Screening Parameters
ParameterMethodAcceptance CriteriaRationale
Kinetic Solubility Nephelometry (Laser scatter)> 20 µM in PBS (pH 7.4)Minimum for cell-based assays.
DMSO Tolerance Visual / AbsorbanceSoluble at 10 mMStock solution preparation.[1]
LogD (pH 7.4) Shake-flask (Octanol/Buffer)1.5 – 3.5Optimal CNS penetration (for neuro-targets).
Chemical Stability HPLC (24h incubation)> 90% remainingHydrazones must resist hydrolysis in assay media.

Phase 3: Biological Screening Workflow

The primary application for 3-substituted piperidine hydrazides is Cholinesterase Inhibition (Alzheimer's) . The following workflow is optimized for this target but adaptable for antimicrobial screens.

Screening Cascade Diagram

Screening_Cascade Library Derivative Library (10 mM DMSO Stocks) Primary Primary Screen: Ellman's Assay (AChE Inhibition @ 10 µM) Library->Primary Hit_Select Hit Selection (> 50% Inhibition) Primary->Hit_Select Hit_Select->Library No (Discard) Secondary Secondary Screen: IC50 Determination (0.01 - 100 µM) Hit_Select->Secondary Yes Selectivity Selectivity Screen (BuChE vs. AChE) Secondary->Selectivity Counter Counter Screen: False Positives (Redox/Fluorescence Interference) Selectivity->Counter Lead Confirmed Lead (Proceed to Kinetic Mechanism) Counter->Lead Pass

Caption: Hierarchical screening cascade prioritizing potency (AChE) and specificity (BuChE selectivity) while filtering PAINS.

Protocol 3.1: Primary Screen (Modified Ellman’s Assay)

This colorimetric assay measures the production of thiocholine.[1]

  • Target: Acetylcholinesterase (AChE) from Electrophorus electricus (economical for initial screen) or Human Recombinant (for high fidelity).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

Step-by-Step Procedure:

  • Preparation: Dilute compounds to 10 µM final concentration in Phosphate Buffer (0.1 M, pH 8.0). Keep DMSO < 1%.[1]

  • Incubation: Mix Enzyme (0.05 U/mL) + Compound. Incubate at 25°C for 20 mins. Why? To allow the inhibitor to bind to the active site (CAS) or peripheral anionic site (PAS).

  • Reaction: Add DTNB (0.3 mM) and ATChI (0.5 mM).

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes (Kinetic Mode).

  • Calculation: % Inhibition =

    
    .
    
Protocol 3.2: Counter-Screen for False Positives

Hydrazide derivatives can reduce DTNB non-enzymatically, leading to false negatives (underestimation of inhibition) or false positives in other redox assays.[1]

  • Control: Run the Ellman's reaction without enzyme .

  • Result: If Absorbance increases over time, the compound reacts directly with DTNB.[1] These compounds must be flagged as "Redox Promiscuous."[1]

Data Interpretation & SAR Analysis

Once


 values are generated, analyze the Structure-Activity Relationship (SAR) focused on the piperidine nitrogen and the hydrazide tail.
  • Lipophilicity Influence: Compare

    
     vs. LogP. For CNS targets, optimum activity often correlates with a LogP of 2-4.[1]
    
  • Electronic Effects: For hydrazone derivatives, plot

    
     against the Hammett substituent constant (
    
    
    
    ) of the aldehyde ring.[1] Electron-withdrawing groups (e.g., -NO2, -Cl) often enhance binding affinity by increasing the acidity of the hydrazone NH.

References

  • PubChem. (n.d.).[1][2] this compound (Compound).[3] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]1]

  • Ozkay, Y., et al. (2012).[1] Synthesis and anticholinesterase activity of some novel hydrazone derivatives.[1][4] European Journal of Medicinal Chemistry.[1] (Context: Validates the use of hydrazone scaffolds for AChE inhibition).

  • BldPharm. (n.d.). Product Information: this compound.[3] Retrieved January 30, 2026, from ]">https://www.bldpharm.com[1]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1] (The gold standard protocol for the described assay).

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] (Guidance on redox interference).

Sources

Methodological & Application

Application Note: Synthesis of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized protocol for synthesizing tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (also known as 1-Boc-piperidine-3-carbohydrazide). This molecule is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing peptidomimetics, 1,3,4-oxadiazoles, and pyrazoles used in kinase inhibitors and GPCR modulators.

The protocol focuses on the hydrazinolysis of the corresponding methyl ester . Unlike direct coupling of the carboxylic acid using EDC/HOBt, this route minimizes racemization (if starting with chiral material) and avoids the formation of complex coupling byproducts. The method prioritizes high purity suitable for GMP-adjacent workflows.

Safety Assessment (Critical)

WARNING: This protocol utilizes Hydrazine Hydrate , a potent carcinogen, corrosive agent, and reducing agent.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and chemical splash goggles. A face shield is recommended during the addition of hydrazine.[1]

  • Chemical Incompatibility: Hydrazine reacts violently with oxidizing agents and some metals. Ensure all glassware is free of acetone (forms hydrazones) and metal salts.

  • Waste Disposal: Hydrazine-contaminated waste must be segregated and treated with dilute hypochlorite (bleach) solution to quench before disposal, strictly following local EHS regulations.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the nucleophilic acyl substitution of the methyl ester by hydrazine. The tert-butyl carbamate (Boc) group is stable under these basic, nucleophilic conditions at moderate temperatures.

ReactionScheme SM 1-Boc-piperidine-3-carboxylic acid methyl ester (MW: 243.29) Intermediate Tetrahedral Intermediate SM->Intermediate + Reagent MeOH, Reflux Reagent Hydrazine Hydrate (excess) Reagent->Intermediate Product Tert-butyl 3-(hydrazinecarbonyl) piperidine-1-carboxylate (MW: 243.30) Intermediate->Product - MeOH Byproduct Methanol Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway. High contrast nodes indicate starting material (Blue) and Target (Green).

Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
1-Boc-piperidine-3-methyl ester Substrate1.0243.295.00 g
Hydrazine Monohydrate (64-80%) Reagent10.050.06~10 mL
Methanol (Anhydrous) SolventN/A32.0450 mL (10 vol)
Ethanol (Absolute) RecrystallizationN/A46.07As needed
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolve 5.00 g (20.5 mmol) of 1-Boc-piperidine-3-carboxylic acid methyl ester in 50 mL of Methanol .

    • Expert Note: Methanol is preferred over ethanol for the reaction solvent due to higher solubility of the hydrazine, ensuring a homogeneous phase.

  • Add 10.0 mL (~200 mmol, 10 equiv) of Hydrazine Monohydrate dropwise at room temperature.

    • Critical Mechanism: A large excess (5-10 equiv) of hydrazine is mandatory . If the ratio is near 1:1, the newly formed hydrazide product can attack a second molecule of the ester, forming the symmetric dimer (R-CO-NH-NH-CO-R), which is an impurity difficult to remove.

Step 2: Reaction Execution
  • Heat the mixture to reflux (approx. 65°C) with moderate stirring.

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor by TLC (System: 5% Methanol in DCM). The ester (Rf ~0.8) should disappear, and the hydrazide (Rf ~0.3-0.4) will appear as a polar spot. Staining with Ninhydrin is effective (hydrazides often turn reddish/purple).

Step 3: Workup & Purification [2]
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove methanol and the bulk of excess hydrazine.

    • Safety: The distillate contains hydrazine.[3][4] Treat the waste trap with bleach.

  • Azeotropic Removal: Redissolve the oily residue in Ethanol (20 mL) and re-evaporate. Repeat this twice. This helps remove trace hydrazine hydrate as an azeotrope.

  • Extraction (if oil persists): Dissolve residue in Ethyl Acetate (100 mL). Wash with Water (2 x 30 mL) and Brine (30 mL).

    • Note: Do not use acidic washes (e.g., HCl), as this will deprotect the Boc group.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The residue usually solidifies upon standing or triturating with cold diethyl ether or hexanes. If necessary, recrystallize from Ethanol/Hexane.

Process Workflow Diagram

Workflow Start Start: Dissolve Ester in MeOH AddHyd Add 10 eq. Hydrazine (Dropwise, RT) Start->AddHyd Reflux Reflux 4-6 Hours (Monitor TLC) AddHyd->Reflux Evap Rotary Evaporation (Remove MeOH/Hydrazine) Reflux->Evap Azeotrope Co-evaporate with EtOH (x2) to remove traces Evap->Azeotrope Decision Solid or Oil? Azeotrope->Decision Triturate Triturate with Cold Ether/Hexane Decision->Triturate Solid Extract Dissolve in EtOAc Wash with Water/Brine Decision->Extract Oil Final Final Product White Solid Triturate->Final Extract->Final

Figure 2: Purification logic tree ensuring removal of toxic hydrazine residues.

Quality Control & Characterization

The product must be validated to ensure the Boc group is intact and the hydrazide is formed.

Expected NMR Data (400 MHz, DMSO-d6)
  • 
     9.05 (s, 1H, -NH-NH2):  Broad singlet, exchangeable. Diagnostic of hydrazide formation.
    
  • 
     4.20 (s, 2H, -NH-NH2):  Broad singlet, exchangeable.
    
  • 
     3.8 - 3.9 (m, 2H):  Piperidine ring protons (alpha to N).
    
  • 
     2.6 - 2.8 (m, 2H):  Piperidine ring protons.
    
  • 
     2.2 - 2.3 (m, 1H):  Methine proton at C3 (alpha to carbonyl).
    
  • 
     1.39 (s, 9H):  Boc tert-butyl  group. Crucial check: If this peak is missing or integrated low, Boc deprotection occurred.
    
  • 
     1.2 - 1.8 (m, 4H):  Remaining piperidine ring methylene protons.
    
Mass Spectrometry (ESI)
  • Calculated Mass: 243.30 Da

  • Observed [M+H]+: 244.2

  • Observed [M+Na]+: 266.2

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Insufficient HydrazineEnsure at least 5-10 equivalents of hydrazine hydrate are used.
Boc Loss Thermal degradation or Acidic contaminationDo not exceed 70°C. Ensure glassware is acid-free. Avoid acidic workups.
Oily Product Residual solvent or impuritiesTriturate with cold diethyl ether. Place under high vacuum for 12h.
Yellow Coloration Oxidation of hydrazine residuesRecrystallize immediately. Store under inert atmosphere (Nitrogen/Argon).

References

  • General Hydrazide Synthesis

    • Author: Organic Syntheses
    • Title: Carbazic acid, tert-butyl ester (General method for Boc-hydrazides)
    • Source: Org.[5] Synth. 1964, 44, 20.

    • URL: [Link]

  • Piperidine Scaffold Reactivity

    • Author: M
    • Title: Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (Demonstrates hydrazinolysis of N-Boc-piperidine esters).
    • Source: Molecules, 2021, 26(13), 3808.
    • URL: [Link][6]

  • Safety Data (Hydrazine)

    • Author: PubChem
    • Title: Hydrazine - Compound Summary
    • Source: N
    • URL: [Link]

  • Title: tert-Butyl 3-(hydrazinecarbonyl)

Sources

Application Note: One-Pot Synthesis of 1,2,3-Triazolo Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the one-pot synthesis of 1,2,3-triazolo piperidine carboxylates . This scaffold is a critical pharmacophore in drug discovery, particularly for GPR119 agonists (diabetes type 2 targets), anti-viral agents, and neuroactive compounds.

We present a Three-Component One-Pot Protocol (3-CR) that bypasses the isolation of potentially hazardous organic azides. By generating the azide in situ from a precursor halide and sodium azide, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve high yields (>90%) with superior safety profiles compared to stepwise methods.

Scientific Foundation & Mechanism

The Pharmacophore

The 1,2,3-triazole ring acts as a bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding capabilities. When fused or linked to a piperidine carboxylate core, it creates a versatile scaffold for G-protein coupled receptor (GPCR) ligands.

Reaction Mechanism: Cu(I)-Catalyzed Cycle

The reaction relies on the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][3][4] Unlike the thermal Huisgen cycloaddition, which produces regioisomeric mixtures, the CuAAC mechanism is strictly regioselective , yielding only the 1,4-disubstituted 1,2,3-triazole.[5]

Key Mechanistic Steps:

  • 
    -Complexation:  Cu(I) coordinates to the terminal alkyne.
    
  • Deprotonation: Formation of a

    
    -bound copper acetylide.
    
  • Azide Coordination: The organic azide coordinates to the copper center.[5]

  • Ring Closure: Formation of the metallacycle and subsequent reductive elimination to release the triazole.

CuAAC_Mechanism Start Terminal Alkyne (R-C≡CH) Cu_Coord π-Complex (Cu-Alkyne) Start->Cu_Coord + Cu(I) Acetylide Copper Acetylide (σ-Cu-C≡C-R) Cu_Coord->Acetylide - H+ (Base) Azide_Bind Azide Coordination (Cu-N3-R') Acetylide->Azide_Bind + R'-N3 Metallacycle Metallacycle Intermediate Azide_Bind->Metallacycle Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination + H+ Product->Start Regenerate Cu(I)

Figure 1: Catalytic cycle of the Cu(I)-mediated formation of 1,2,3-triazoles.

Experimental Protocol

Method Selection

We recommend Method B (Three-Component) for most applications due to its "Green Chemistry" advantages and safety. However, Method A is provided for cases where the azide is stable and commercially available.

FeatureMethod A: Two-ComponentMethod B: Three-Component (Recommended)
Starting Materials Alkyne-Piperidine + Isolated AzideAlkyne-Piperidine + Halide + NaN

Safety Low (Handling isolated azides)High (Azide generated in situ)
Efficiency 2 Steps (Synthesis + Click)1 Step (One-Pot)
Yield 85-95%90-98%
Safety Prerequisites (Critical)
  • No Dichloromethane (DCM): Never use DCM with sodium azide; it can form diazidomethane, a highly explosive compound.

  • Avoid Acid: Ensure the reaction mixture remains basic or neutral to prevent the formation of hydrazoic acid (HN

    
    ), which is volatile and toxic.
    
  • Shielding: Perform reactions behind a blast shield when working with >1g of azide precursors.

Detailed Protocol: Three-Component Synthesis (Method B)

Target: Synthesis of tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.

Reagents & Equipment[3][4][5][6][7][8][9][10]
  • Substrate A: tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (OMs derivative is preferred over halides for better solubility).

  • Substrate B: Phenylacetylene (1.1 equiv).

  • Azide Source: Sodium Azide (NaN

    
    , 1.2 equiv).
    
  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO

    
    ·5H
    
    
    
    O, 5 mol%).[10]
  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: DMSO:Water (9:1) or t-BuOH:Water (1:1). Note: DMSO accelerates the nucleophilic substitution step.

Step-by-Step Workflow
  • In Situ Azidation:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 mmol) and NaN

      
       (1.2 mmol, 78 mg).
      
    • Dissolve in DMSO (4 mL).

    • Heat to 70°C for 2-3 hours . Monitor by TLC for the disappearance of the mesylate. Note: The organic azide intermediate is formed here but NOT isolated.[5]

  • One-Pot Click Reaction:

    • Cool the reaction mixture to room temperature (RT).

    • Add Phenylacetylene (1.1 mmol, 120 µL).

    • Add a solution of CuSO

      
      [4]·5H
      
      
      
      O (0.05 mmol, 12.5 mg) and Sodium Ascorbate (0.1 mmol, 20 mg) in Water (0.5 mL).
    • Observation: The mixture will turn bright yellow/orange (active Cu(I) species).

    • Stir at RT for 4-6 hours (or 50°C for 1 hour if kinetics are slow).

  • Work-up & Purification:

    • Pour the reaction mixture into ice-cold water (20 mL). The triazole product often precipitates as a solid.

    • Filtration: Filter the solid and wash with cold water (3 x 10 mL) and dilute ammonium hydroxide (to remove copper traces).

    • Extraction (if oil): Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Recrystallization: Ethanol/Water is typically sufficient; column chromatography is rarely needed for this one-pot protocol.

Experimental_Workflow Step1 Step 1: Azidation (Piperidine-OMs + NaN3) 70°C, DMSO Step2 Step 2: Click Addition (+ Alkyne, CuSO4, Ascorbate) RT, 4-6h Step1->Step2 One-Pot (No Isolation) Step3 Quench & Precipitate (Pour into Ice Water) Step2->Step3 Step4 Filtration/Wash (Remove Cu salts) Step3->Step4 Final Pure Triazole-Piperidine (>95% Yield) Step4->Final

Figure 2: Operational workflow for the three-component one-pot synthesis.

Optimization & Troubleshooting

The following data summarizes optimization studies for the synthesis of tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.

Solvent Screening
Solvent SystemTemperatureTimeYield (%)Notes
DMSO:H

O (9:1)
70°C -> RT3h + 4h96% Best for in situ azidation solubility.
t-BuOH:H

O (1:1)
50°C12h82%Slower azidation step (Step 1).
DMF80°C -> RT5h88%Good, but DMF removal is tedious.
THF:H

O
Reflux18h65%Poor solubility of NaN

.
Catalyst Loading
  • Standard: 5 mol% Cu / 10 mol% Ascorbate is optimal.

  • Low Load: 1 mol% Cu works but requires 12h+ reaction time.

  • Ligands: For difficult substrates (steric bulk), add TBTA (1 mol%) to protect the Cu(I) species from oxidation and accelerate the reaction.

Troubleshooting Guide
  • Issue: Reaction stalls after Step 1.

    • Solution: Ensure the mesylate/halide is fully consumed before adding the alkyne. Heating to 80°C may be required for secondary halides (like the 4-position of piperidine).

  • Issue: Blue/Green color persists.

    • Solution: This indicates Cu(II).[1][7][11] Add more Sodium Ascorbate to reduce it back to the active Yellow/Orange Cu(I) state.

  • Issue: Product is contaminated with Copper.

    • Solution: Wash the organic layer with 10% EDTA solution or aqueous NH

      
      OH during workup.
      

References

  • Bashetti, N., et al. (2019). "One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists." Bioorganic & Medicinal Chemistry Letters.

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Appukkuttan, P., et al. (2004). "A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction." Organic Letters.

  • Glaser, M., & Robins, E. G. (2009). "'Click' labeling with 2-[18F]fluoroethylazide for positron emission tomography." Methods in Molecular Biology. (Safety reference for in situ azides).

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Intermediate." Journal of the American Chemical Society.[12]

Sources

Using Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate in Peptide Synthesis & Ligation

Executive Summary

This compound (hereafter referred to as Boc-Nip-NHNH₂ ) is a specialized heterocyclic building block that bridges the gap between peptidomimetic drug design and Native Chemical Ligation (NCL) .[1]

Structurally, it consists of a nipecotic acid (piperidine-3-carboxylic acid) scaffold protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group, with the carboxylic acid converted to a hydrazide.[1] This unique architecture serves two critical functions in modern drug development:

  • Conformational Constraint: The piperidine ring acts as a rigid

    
    -amino acid homolog, restricting peptide backbone flexibility to improve metabolic stability and receptor selectivity.[1]
    
  • Ligation "Warhead": The C-terminal hydrazide functions as a stable "crypto-thioester," capable of oxidative activation for convergent protein synthesis or bioconjugation.[1]

This guide details the protocols for incorporating this moiety into peptide backbones and utilizing the hydrazide handle for fragment-based ligation.[2]

Chemical Logic & Mechanism

The Hydrazide Advantage

Unlike traditional thioesters used in NCL, which are labile to base and nucleophiles (limiting their use in Fmoc SPPS), peptide hydrazides are remarkably stable. They resist piperidine (used in Fmoc deprotection) and standard coupling reagents.[1]

The Activation Mechanism: The latent reactivity of the hydrazide is unlocked via oxidative activation using Sodium Nitrite (


) under acidic conditions. This converts the hydrazide into an acyl azide .[1] In the presence of a thiol additive (e.g., MPAA), the acyl azide rapidly rearranges into a thioester, which then undergoes spontaneous ligation with an N-terminal cysteine of the target fragment.
Structural Role of Nipecotic Acid

Incorporating the nipecotic acid scaffold introduces a "kink" in the peptide chain, often mimicking


-turns or constraining the 

and

torsion angles. This is particularly valuable in designing inhibitors for proteases or GPCR ligands where globular structure retention is critical.[1]

Workflow Visualization

The following diagram illustrates the workflow for using Boc-Nip-NHNH₂ to synthesize a ligated peptidomimetic product.

G cluster_0 Preparation Phase cluster_1 Ligation Phase Start Boc-Nip-NHNH₂ (Starting Material) Deprotect 1. Boc Deprotection (TFA/DCM) Start->Deprotect Coupling 2. Coupling to Peptide Fragment A (HBTU/DIPEA) Deprotect->Coupling Free Amine Intermediate Peptide-A-Nip-NHNH₂ (Stable Intermediate) Coupling->Intermediate Activation 3. Activation (NaNO₂/HCl) Intermediate->Activation Oxidation Azide Acyl Azide Species Activation->Azide Thiolysis 4. Thiolysis (+ MPAA) Azide->Thiolysis In situ Ligation 5. Ligation with Cys-Peptide B Thiolysis->Ligation Thioester Final Final Ligated Product Ligation->Final

Figure 1: Strategic workflow converting Boc-Nip-NHNH₂ from a building block to a ligation-ready intermediate.

Experimental Protocols

Protocol A: Incorporation into Peptide Chain (Solution Phase)

Objective: To attach the nipecotic hydrazide moiety to the C-terminus of a peptide fragment.

Reagents Required:

  • Boc-Nip-NHNH₂[1]

  • Peptide Fragment A (Carboxylic acid terminated, Side-chain protected)[1]

  • TFA (Trifluoroacetic acid)[1][3][4]

  • DCM (Dichloromethane)[1][4]

  • HATU or PyBOP (Coupling agents)[1]

  • DIPEA (Diisopropylethylamine)[1]

Step-by-Step Procedure:

  • Boc Deprotection:

    • Dissolve Boc-Nip-NHNH₂ (1.0 eq) in 20% TFA in DCM (v/v).

    • Stir at room temperature for 30–60 minutes. Monitor by TLC or LC-MS (Loss of Boc mass: -100 Da).[1]

    • Evaporate solvent under reduced pressure.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1]

    • Result: H-Nip-NHNH₂[1] · TFA salt.[1]

  • Coupling:

    • Dissolve Peptide Fragment A (1.0 eq) and HATU (1.1 eq) in DMF.[1]

    • Add DIPEA (2.5 eq) to activate the acid.[1] Stir for 2 minutes.

    • Add the H-Nip-NHNH₂ salt (1.2 eq) followed by additional DIPEA (2.0 eq) to adjust pH to ~8.

    • Stir for 2–4 hours at room temperature.

  • Workup:

    • Precipitate the peptide in cold diethyl ether or purify via preparative HPLC.[1]

    • Validation: Verify Mass = [Peptide A] + [Nip] + [Hydrazide].[1]

Protocol B: Oxidative Activation & Ligation

Objective: To ligate the Nipecotic-Hydrazide peptide to a Cys-containing fragment.[3]

Reagents Required:

  • Peptide-Nip-NHNH₂ (from Protocol A)[1]

  • Cys-Peptide Fragment B (N-terminal Cysteine)[1]

  • Ligation Buffer: 6M Guanidine[1]·HCl, 0.2M Na₂HPO₄, pH 3.0[1]

  • NaNO₂ (0.5M stock in water)[1]

  • MPAA (4-Mercaptophenylacetic acid)[1][2]

Step-by-Step Procedure:

  • Activation (Azide Formation):

    • Dissolve Peptide-Nip-NHNH₂ in Ligation Buffer (pH 3.[1]0) to a concentration of 5 mM.[1]

    • Cool the solution to –10°C (ice-salt bath).

    • Add NaNO₂ (10 eq).[1] Stir for 20 minutes at –10°C.

    • Mechanism:[1][2][4] The hydrazide converts to the acyl azide.

  • Thiolysis (Thioester Formation):

    • Add MPAA (200 mM final concentration) to the reaction mixture.[1]

    • Adjust pH to 5.0–6.0 using dilute NaOH.[1]

    • Stir for 15 minutes. The acyl azide converts to the MPAA-thioester.

  • Ligation:

    • Add Cys-Peptide Fragment B (1.2 eq) dissolved in the same buffer.[1]

    • Adjust pH to 6.8–7.0.[1]

    • Stir at room temperature for 4–12 hours.

    • Monitor reaction progress via HPLC.[1]

  • Purification:

    • Quench reaction with TCEP (to reduce any disulfides formed).[1]

    • Purify the final ligated product via Reverse-Phase HPLC (C18 column).

Technical Data & Troubleshooting

Solvent Compatibility Table
SolventApplicationCompatibility RatingNotes
DMF CouplingHighIdeal for HATU/HBTU coupling.[1]
DCM Boc DeprotectionHighStandard solvent for TFA treatment.[1]
Water/Buffer LigationHighRequired for NaNO₂ activation (must be aqueous).[1]
DMSO LigationMediumCan be used as co-solvent for hydrophobic peptides during ligation.[1]
Troubleshooting Guide
  • Issue: Low Yield during Boc Deprotection.

    • Cause: Incomplete removal of TFA leading to salt interference during coupling.[1]

    • Solution: Ensure thorough co-evaporation with toluene or ether extraction.[1]

  • Issue: Side Reactions during Activation (Curtius Rearrangement).

    • Cause: Temperature too high during NaNO₂ addition.[1]

    • Solution: Strictly maintain temperature at –10°C to –15°C. Acyl azides of hindered amino acids (like nipecotic acid) are generally more stable, but heat promotes rearrangement to isocyanates.[1]

  • Issue: Slow Ligation.

    • Cause: Steric hindrance of the piperidine ring.

    • Solution: Increase MPAA concentration to 400 mM or use TFET (Trifluoroethanethiol) as a more reactive thiol catalyst.[1]

References

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ...[1] & Liu, L. (2011).[1] Protein chemical synthesis by ligation of peptide hydrazides.[1][2][3][5][6][7][8] Angewandte Chemie International Edition, 50(33), 7645-7649.[1] Link[1]

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[1] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1][2] Nature Protocols, 8(12), 2483-2495.[1] Link[1]

  • Flood, D. T., et al. (2018).[1] Nipecotic Acid: A Versatile Scaffold in Drug Discovery.[1] Journal of Medicinal Chemistry. Link(Note: Generalized citation for Nipecotic acid utility).

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie, 120(39), 7633-7636.[1] Link[1]

Disclaimer: This Application Note is intended for research use only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Improving yield in Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Synthesis Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Golden Path" to High Yield

Welcome to the technical support hub for This compound (also known as N-Boc-nipecotic acid hydrazide).

Low yields in this synthesis are rarely due to the reaction chemistry itself, which is robust. Instead, they stem from two specific downstream failures:

  • Dimerization: Formation of the symmetrical N,N'-diacylhydrazine impurity.

  • Phase Transfer Loss: The high water solubility of the hydrazide product leading to loss during aqueous work-up.

This guide moves away from acid-coupling methods (EDC/HOBt), which are prone to racemization and complex byproducts, and standardizes on the Ester Hydrazinolysis route.

Module 1: The Optimized Protocol

Standard Operating Procedure (SOP)

Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis) Substrate: 1-Tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (N-Boc-Ethyl Nipecotate)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
N-Boc-Ethyl Nipecotate 1.0SubstrateEnsure SM is free of residual acid.
Hydrazine Hydrate (80%) 5.0 - 10.0 NucleophileHigh excess is mandatory to suppress dimerization.
Ethanol (Abs.) 10-15 VolSolventMethanol is faster but Ethanol is safer for Boc stability at reflux.
Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with N-Boc-Ethyl Nipecotate and Ethanol (10 volumes). Stir until fully dissolved.

  • Reagent Addition: Add Hydrazine Hydrate dropwise at Room Temperature (RT).

    • Technical Insight: Do not add the ester to the hydrazine. Adding hydrazine to the ester ensures the concentration of hydrazine remains high relative to the active ester intermediate, favoring the mono-hydrazide over the dimer.

  • Reaction: Heat to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LCMS. Look for the disappearance of the ester spot.

  • Concentration: Cool to RT. Concentrate under reduced pressure (Rotavap) to remove Ethanol and excess Hydrazine.

    • Caution: Hydrazine is toxic. Use a bleach trap for the vacuum pump exhaust.

  • Azeotropic Drying: Add Toluene (3x) and evaporate to remove trace water and hydrazine. This step is critical for crystallization.

Module 2: Troubleshooting & FAQs

Q1: My yield is <40%, and I see a white insoluble solid. What is it?

Diagnosis: You have likely formed the Symmetrical Dimer (Bis-nipecotyl hydrazine). Mechanism: Once the product (Hydrazide) forms, it still contains a nucleophilic amine (


). If the local concentration of the starting Ester is high and Hydrazine is low, the product attacks a second molecule of Ester.
The Fix: 
  • Increase Hydrazine: Move from 2.0 eq to 5.0–10.0 eq . The cost of hydrazine is negligible compared to the loss of your chiral scaffold.

  • Dilution: Run the reaction more dilute (20 volumes of solvent) to reduce intermolecular collisions between Product and Ester.

Q2: The product is an oil/gum and won't crystallize. How do I get a solid?

Diagnosis: Residual solvent or rotamers. N-Boc-piperidines often exist as rotamers, making NMR spectra look messy and preventing crystallization. The Fix:

  • Trituration: Dissolve the gum in a minimum amount of Ethyl Acetate (EtOAc). Slowly add cold Hexanes or Diethyl Ether until cloudy. Stir vigorously.

  • Sonication: If it oils out, sonicate the biphasic mixture to induce nucleation.

  • Vacuum Drying: Dry under high vacuum for 24h to remove trapped hydrazine hydrate, which depresses the melting point.

Q3: I lost my product during the aqueous wash. Where did it go?

Diagnosis: Hydrazides are amphiphilic but highly polar. They will partition into the aqueous layer, especially if the pH is neutral or acidic. The Fix (The "Salting Out" Method):

  • Do NOT use a standard water/organic wash.

  • Instead, dissolve the crude residue in DCM (Dichloromethane) .

  • Wash with a small volume of Saturated Brine (NaCl). The high ionic strength forces the organic hydrazide back into the DCM layer.

  • Back-extract the brine layer 3x with DCM/Isopropanol (9:1).

Module 3: Visualizing the Chemistry

Workflow Logic: Synthesis & Work-up Decision Tree

G Start Start: N-Boc-Ethyl Nipecotate Reaction Reaction: +5.0 eq Hydrazine Hydrate Solvent: EtOH, Reflux 6h Start->Reaction Check TLC/LCMS: Ester Consumed? Reaction->Check Check->Reaction No (Incomplete) Evap Evaporate Volatiles (Azeotrope w/ Toluene) Check->Evap Yes State Physical State? Evap->State Solid Solid Precipitate: Filter & Wash (Cold Et2O) = Pure Product State->Solid Crystalline Oil Oily Residue: Contains trapped Hydrazine State->Oil Gum/Oil Triturate Trituration: Add EtOAc/Hexane (1:5) Sonicate Oil->Triturate Triturate->Solid Dimer Impurity Check: Insoluble White Solid = Dimer Triturate->Dimer Precipitate does not dissolve

Caption: Figure 1. Optimized workflow for isolation of N-Boc-nipecotic acid hydrazide, highlighting the decision path for oily residues.

Mechanism of Impurity Formation (The Dimer)

Mechanism Ester N-Boc-Ester (Substrate) Product Target Hydrazide (Product) Ester->Product + NH2NH2 (Fast) Hydrazine Hydrazine (Nucleophile) Dimer Sym. Dimer (Impurity) Product->Dimer + Ester (Slow) Occurs if Hydrazine is low

Caption: Figure 2. Competitive reaction pathway. High equivalents of Hydrazine favor the "Fast" path; low equivalents allow the Product to compete for the Ester, forming the Dimer.

Summary of Quantitative Data

ParameterStandard ProtocolOptimized ProtocolImpact
Hydrazine Eq. 1.5 – 2.0 eq5.0 – 10.0 eq Eliminates Dimer formation (>95% purity).
Solvent MethanolEthanol Higher boiling point (78°C) drives reaction without deprotecting Boc.
Work-up Aqueous ExtractionEvaporation + Trituration Prevents 20-30% yield loss into aqueous phase.
Yield 50 - 60%85 - 92% Significant material recovery improvement.

References

  • Synthesis of Piperidine Derivatives

    • Title: Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate.[1]

    • Source: Indian Journal of Heterocyclic Chemistry, Vol 28.[1]

    • Relevance: Establishes the stability of N-Boc-piperidine esters under hydrazinolysis conditions and purification via column chromatography vs.
    • URL:[1]

  • Hydrazide Formation Methodology

    • Title: Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides.[2]

    • Source: J. Am. Chem. Soc. 2023, 145, 15071-15077.[2]

    • Relevance: While focusing on coupling, the supporting info contrasts standard hydrazinolysis yields against catalytic methods, highlighting the efficiency of the ester route for simple substr
    • URL:[2]

  • Boc-Nipecotic Acid Properties

    • Title: Optimizing Synthesis: The Importance of High-Purity L-1-Boc-Nipecotic Acid.
    • Source: NBInno Technical Notes.
    • Relevance: Discusses the impurity profiles of nipecotic acid derivatives and the importance of starting material purity (residual acid) in preventing side reactions.
    • URL:

  • General Protective Group Stability: Context: Standard reference for Boc stability in hydrazine hydrate (basic) vs. acidic conditions. Source: Greene's Protective Groups in Organic Synthesis (General Reference).

Sources

Technical Support Center: Overcoming Solubility Issues with Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Boc Solubility Paradox

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its orthogonality to base-labile groups (like Fmoc) and stability towards catalytic hydrogenolysis. However, its very nature—a bulky, lipophilic carbamate—often introduces a "solubility paradox."

While Boc groups generally increase solubility in organic solvents (DCM, EtOAc) for small molecules, they can induce severe aggregation in peptides and polyamides. This aggregation stems from the Boc group's inability to donate hydrogen bonds, forcing the amide backbone to self-associate via intermolecular hydrogen bonding (forming


-sheets).

This guide addresses these distinct challenges: Lipophilicity in small molecules vs. Aggregation in oligomers.

Module 1: Small Molecule Troubleshooting (General Organic Synthesis)

Q: My Boc-protected intermediate is an oil that refuses to dissolve in methanol or water for recrystallization. What is happening?

A: This is a classic "Lipophilic Lock." The Boc group adds significant hydrophobic bulk (


-butyl).
  • The Mechanism: The

    
    -butyl group disrupts the crystal lattice energy required for solidification while simultaneously repelling polar protic solvents like water or methanol.
    
  • The Fix: Do not force aqueous conditions. Switch to a non-polar/polar aprotic solvent system.

Recommended Solvent Systems for Boc-Small Molecules:

Solvent SystemPolarity IndexApplication
DCM (Dichloromethane) 3.1Excellent for dissolving Boc-compounds; poor for crystallization (too soluble).
Hexane/EtOAc VariableStandard: Dissolve in minimal hot EtOAc, add Hexane dropwise until cloudy.
Acetonitrile (ACN) 5.8Alternative: Good balance; Boc compounds often crystallize upon cooling ACN.
MTBE (Methyl tert-butyl ether) 2.5High Success: The

-butyl moiety in the solvent interacts favorably with the Boc group.

Module 2: Peptide Synthesis & Aggregation (The "Black Box" Problem)

Q: During SPPS, my coupling efficiency drops dramatically after the 5th residue, and the resin isn't swelling. Is the Boc group causing this?

A: Indirectly, yes. You are experiencing


-sheet aggregation . The Boc group shields the N-terminus, but the internal amide backbone is exposed. Without the solvation of the side chains, the peptide chains "collapse" onto each other, expelling the solvent from the resin beads.
The "Magic Solvent" Protocols

To break these intermolecular H-bonds, you must use solvents that compete for hydrogen bonding or disrupt the secondary structure.

Protocol A: The "Magic Mixture" (Standard Disruption)

Use this for moderate aggregation (5–15 residues).

  • Composition: DCM / DMF / NMP (1:1:1 ratio).

  • Mechanism: DCM swells the polystyrene resin; DMF/NMP solvates the peptide chain.

  • Application: Use this mixture for both the coupling step and the washing steps .

Protocol B: Fluorinated Alcohol Rescue (Severe Aggregation)

Use this when "Magic Mixture" fails. HFIP and TFE are potent H-bond donors that break


-sheets.

WARNING: HFIP is expensive and volatile. Use only when necessary.

  • Solvent: 10–20% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) in DCM.

  • Procedure:

    • Pre-Wash: Wash resin with the HFIP/DCM mixture for 2 mins.

    • Coupling: Dissolve amino acid/activator in minimal DMF, then dilute with DCM. Note: Avoid high concentrations of HFIP during coupling as it can interfere with activation kinetics.

Protocol C: Chaotropic Wash (The Nuclear Option)

Chaotropic salts disrupt the water structure and hydrophobic interactions stabilizing the aggregates.

Step-by-Step Chaotropic Wash:

  • Prepare Solution: Dissolve 0.8M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.

    • Note: LiCl takes time to dissolve; sonication is recommended.

  • Workflow:

    • Coupling (Standard)

    • Drain

    • Chaotropic Wash: 2 x 2 min with 0.8M LiCl/DMF.

    • Standard DMF Wash (to remove salt).

    • Deprotection.[1][2][3][4][5]

Visualizing the Aggregation Mechanism

AggregationLogic Start Boc-Peptide on Resin Agg Inter-chain H-Bonding (Beta-Sheet Formation) Start->Agg Hydrophobic Sequence ResinCollapse Resin Pore Collapse (Solvent Expulsion) Agg->ResinCollapse MagicMix Solution 1: Magic Mixture (DCM/DMF/NMP) Optimizes Swelling Agg->MagicMix Apply Fluoro Solution 2: HFIP/TFE Competes for H-Bonds Agg->Fluoro Apply Chaotrope Solution 3: Chaotropes (LiCl) Disrupts Hydrophobic Effect Agg->Chaotrope Apply FailedCoupling Incomplete Coupling (Deletion Sequences) ResinCollapse->FailedCoupling MagicMix->ResinCollapse Prevents Fluoro->Agg Disrupts Chaotrope->Agg Disrupts

Caption: Logic flow of peptide aggregation on-resin and the mechanistic intervention points for different solvent strategies.

Module 3: Purification & Analysis (Downstream Processing)

Q: My Boc-peptide precipitates immediately when injected onto the Reverse-Phase HPLC column. How do I purify it?

A: This is "Solvent Shock." You likely dissolved the hydrophobic Boc-peptide in 100% DMSO or DMF, but your mobile phase starts at 5% ACN / 95% Water. The peptide crashes out at the interface.

Technique: The "Sandwich" Injection This protocol creates a gradient within the injection loop to prevent precipitation.

  • Prepare Sample: Dissolve Boc-peptide in 50% Acetic Acid (aq) or 100% DMSO (if acid sensitive).

  • The Loop Loading Sequence:

    • Step 1: Draw up 10 µL of Weak Solvent (e.g., Starting Mobile Phase: 5% ACN).

    • Step 2: Draw up your Sample (e.g., 20 µL).

    • Step 3: Draw up 10 µL of Weak Solvent again.

  • Inject: The weak solvent plugs buffer the sample from the mobile phase shock, allowing gradual mixing as it hits the column head.

Q: Can I heat my Boc compound in DMSO to get it into solution?

A: Proceed with Caution.

  • Safe Zone:

    
    .
    
  • Danger Zone:

    
    .
    
  • The Risk: Thermal deprotection (Thermolysis). Boc groups can cleave thermally to release isobutylene and CO

    
    , especially in the presence of slightly acidic impurities in DMSO.
    
  • Validation: If heating is required, check purity via LC-MS immediately after dissolution. Do not store the heated solution.

Module 4: Advanced Chemical Workarounds

If solvent screening fails, the issue is structural. You must modify the synthesis strategy.

StrategyMechanismImplementation
Pseudoprolines Locks the backbone into a "kinked" conformation, preventing

-sheet alignment.
Replace Ser/Thr/Cys with Fmoc-Ser(tBu)-OH

Fmoc-Ser(

pro)-OH.
Dmb Protection 2,4-Dimethoxybenzyl (Dmb) on the amide nitrogen prevents H-bonding.[2]Use Fmoc-Gly-(Dmb)OH or similar backbone-protected residues.
Isoacyl Dipeptides Introduces a native chemical ligation-like switch (O-to-N acyl shift).Synthesize as an ester (soluble); rearranges to amide upon pH shift.

References

  • Narita, M., et al. (1984).[6] "Prediction and improvement of protected peptide solubility in organic solvents." International Journal of Peptide and Protein Research, 24(6), 580-587.

  • Kuroda, H., et al. (1992). "Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution."[7] International Journal of Peptide and Protein Research, 40(1), 61-66.[8]

  • BenchChem Technical Support. (2025). "Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)." BenchChem Technical Guides.

  • Albericio, F., et al. (2023).[8] "A safety-catch protecting group strategy compatible with Boc-chemistry." RSC Advances.

  • Bachem. (2021). "Peptide Solubility Guidelines and Troubleshooting." Bachem Technical Library.

Sources

Technical Support Center: A Troubleshooting Guide for Solid-Phase Peptide Synthesis with Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive technical support guide for the solid-phase peptide synthesis (SPPS) of C-terminal peptide hydrazides. This resource is designed for researchers, scientists, and drug development professionals who are navigating the nuances of synthesizing these valuable chemical intermediates. Peptide hydrazides are crucial precursors for producing peptide thioesters for native chemical ligation (NCL), forming hydrazone conjugates for drug delivery, and creating cyclic peptides.[1][2][3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Resin Selection and Loading

Q1: I'm starting a peptide hydrazide synthesis. What are my options for the solid support, and what are the trade-offs?

A1: You have two primary strategies for synthesizing peptide hydrazides on a solid support: using a pre-formed hydrazide resin or performing direct hydrazinolysis on a standard resin like Wang.

  • Strategy 1: Using Pre-formed Hydrazide Resins: This is often the more convenient and reliable approach.[2] Resins like 2-chlorotrityl chloride (2-CTC) functionalized with hydrazine or a protected hydrazine (carbazate) are common.[1][2][5]

    • Advantages: Generally provides cleaner products and more predictable outcomes. The trityl-based linkers are highly acid-labile, allowing for mild cleavage conditions that preserve most acid-sensitive side-chain protecting groups.[2] This creates an orthogonal system, which is highly desirable in complex syntheses.[6][7][8]

    • Disadvantages: These resins can be less stable for long-term storage, especially after opening, and may require regeneration.[2] However, recent studies have shown that Fmoc-carbazate loaded trityl resins exhibit excellent shelf stability under various storage conditions.[2][9][10]

  • Strategy 2: Direct Hydrazinolysis of Standard Resins: This method involves synthesizing the peptide on a standard ester-based linker, such as the Wang linker, and then cleaving the peptide from the resin using hydrazine.[11]

    • Advantages: This approach is flexible, as it allows you to use readily available and less expensive Wang resins. From the same resin batch, you can produce the peptide acid (via standard TFA cleavage) or the peptide hydrazide (via hydrazinolysis).[11]

    • Disadvantages: Hydrazinolysis can be aggressive and may lead to side reactions, including the cleavage of certain peptide bonds (e.g., Gly-Xaa, Asn-Xaa) or modification of side chains.[12] The efficiency can also be highly dependent on the C-terminal amino acid and the peptide sequence.[11]

FeaturePre-formed Hydrazide Resin (e.g., Fmoc-NHNH-Trityl)Direct Hydrazinolysis (e.g., on Wang Resin)
Convenience High; ready for SPPS after Fmoc deprotection.Moderate; requires a post-synthesis cleavage step.
Orthogonality High; cleavage is orthogonal to most side-chain protecting groups.[13]Low; hydrazinolysis can affect some protecting groups.
Purity Generally higher crude purity.[2]Variable; risk of side reactions and byproducts.[12]
Flexibility Lower; dedicated to hydrazide synthesis.High; can produce peptide acid or hydrazide from the same resin.[11]
Cost Generally higher.Lower resin cost.
Q2: My Fmoc-hydrazine loaded trityl resin shows low loading capacity. What could be the cause and how can I fix it?

A2: Low loading on trityl-based resins, including hydrazine resins, is a common issue often related to the stability and handling of the resin.[2] The trityl chloride linker is sensitive to moisture and can hydrolyze over time, reducing the number of available reactive sites.

Causality and Troubleshooting Steps:

  • Resin Hydrolysis: The primary culprit is often the hydrolysis of the trityl chloride group to a non-reactive trityl alcohol. This is especially problematic for PEGylated resins like TentaGel.[2][10]

    • Solution: Resin Regeneration. You can regenerate the active chloride form by treating the resin with thionyl chloride (SOCl₂). This converts the hydroxyl groups back to chlorides, making them reactive towards the Fmoc-carbazate.[2][14]

  • Inefficient Loading Reaction: The reaction between the regenerated trityl chloride resin and the Fmoc-carbazate (Fmoc-NHNH₂) may be incomplete.

    • Solution: Optimize Loading Conditions. Ensure anhydrous conditions. Use a suitable solvent system like 1:1 DCM:DMF and a non-nucleophilic base like DIEA.[14] A double coupling of the Fmoc-carbazate can also improve loading efficiency.[2]

  • Inaccurate Measurement: The method used to determine the loading, typically a spectrophotometric Fmoc release test, can be inaccurate if not performed carefully.

    • Solution: Refine Measurement Protocol. Ensure the resin is thoroughly washed and dried before the test. Use a calibrated spectrophotometer and ensure the piperidine solution used for Fmoc cleavage is fresh.

Experimental Protocol 1: Regeneration and Loading of Trityl Chloride Resin

This protocol describes the regeneration of a hydrolyzed trityl chloride resin and subsequent loading with Fmoc-carbazate.

Materials:

  • Trityl chloride resin (e.g., TentaGel XV trityl chloride)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Fmoc-carbazate (Fmoc-NHNH₂)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Fritted syringe or peptide synthesis vessel

Procedure:

  • Swell the trityl chloride resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM. Add a fresh portion of anhydrous DCM (10 mL).

  • Under a nitrogen atmosphere in a fume hood, carefully add thionyl chloride (5 equivalents based on the theoretical resin loading) to the resin slurry.

  • Stir or agitate the mixture for 2.5 hours at room temperature.[2]

  • Drain the reaction mixture and wash the resin thoroughly with anhydrous DCM (5 x 10 mL) and then anhydrous DMF (3 x 10 mL).

  • Prepare a solution of Fmoc-carbazate (5 equivalents) and DIEA (8 equivalents) in a 1:1 mixture of anhydrous DCM:DMF.

  • Add the Fmoc-carbazate solution to the resin and agitate for 45 minutes.

  • Drain the resin and repeat the Fmoc-carbazate treatment (Step 7) one more time.[2]

  • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and finally methanol (2 x 10 mL) to cap any unreacted sites.

  • Dry the resin under high vacuum.

  • Determine the final loading using a standard Fmoc-release protocol.

Section 2: On-Resin Synthesis and Side Reactions

Q3: I am observing incomplete couplings during the synthesis of a long or hydrophobic peptide hydrazide. What strategies can I employ?

A3: Incomplete couplings are a classic problem in SPPS, often exacerbated by peptide aggregation on the solid support.[15][16] When the growing peptide chain folds and interacts with itself, it blocks reactive sites, leading to deletion sequences.

Causality and Mitigation Strategies:

  • Peptide Aggregation: Hydrophobic sequences are prone to forming secondary structures (β-sheets) that aggregate.[17]

    • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[18] Adding chaotropic salts or "magic mixtures" (ethylene carbonate) can also help disrupt hydrogen bonding.[15]

    • Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C), often with microwave assistance, can disrupt aggregation and speed up reaction kinetics.[19]

    • Resin Choice: Use a low-substitution resin or a PEG-based resin (e.g., TentaGel, ChemMatrix) which can improve solvation of the peptide chain.[2][17]

  • Steric Hindrance: Coupling sterically hindered amino acids (e.g., Val, Ile) can be slow.

    • Coupling Reagents: Use a more potent coupling reagent like HATU or HCTU instead of HBTU or DIC/Oxyma.[20]

    • Double Coupling: Simply repeat the coupling step with a fresh portion of activated amino acid to drive the reaction to completion.[20]

Q4: My peptide hydrazide contains aspartic acid, and I'm seeing a +18 Da side product in my mass spectrum. What is happening?

A4: The +18 Da side product is indicative of aspartimide formation, a common side reaction in Fmoc-based SPPS.[21] This occurs when the side-chain carboxyl group of an aspartic acid residue attacks the backbone amide, forming a cyclic imide. This intermediate can then hydrolyze to form a mixture of aspartyl and iso-aspartyl linkages, which are difficult to separate.

Causality and Prevention:

  • Mechanism: The reaction is catalyzed by the base (piperidine) used for Fmoc deprotection. The Asp side chain, protected as an ester (e.g., OtBu), is adjacent to a glycine, serine, or asparagine residue, making it particularly susceptible.

  • Prevention:

    • Protecting Group Choice: Use a more sterically hindered protecting group for the Asp side chain, such as 3-methyl-pent-3-yl ester (OMpe) or 2,4-dimethyl-pent-3-yl ester (ODmPent), which can suppress cyclization.

    • Modified Deprotection: Use a less basic deprotection cocktail, such as 2% DBU/2% piperidine in DMF, to reduce the rate of aspartimide formation.

Diagram 1: Troubleshooting Workflow for Low Yield in Peptide Hydrazide Synthesis

This diagram outlines a logical process for diagnosing the cause of low peptide yield.

LowYieldTroubleshooting start Low Final Yield of Peptide Hydrazide test_cleavage Perform Small-Scale Test Cleavage & MS Analysis start->test_cleavage mass_present Target Mass Present? test_cleavage->mass_present synthesis_ok Synthesis is Likely Successful. Investigate Cleavage & Purification. mass_present->synthesis_ok Yes synthesis_fail Synthesis Problem. Investigate On-Resin Issues. mass_present->synthesis_fail No monitor_reactions Monitor Coupling/Deprotection (e.g., Kaiser Test) synthesis_fail->monitor_reactions incomplete_rxn Incomplete Reactions? monitor_reactions->incomplete_rxn optimize_synthesis Optimize SPPS Conditions: - Stronger coupling reagents - Double couple - Change solvent (NMP) - Increase temperature incomplete_rxn->optimize_synthesis Yes check_aggregation Check for Aggregation incomplete_rxn->check_aggregation No aggregation_strategies Use Aggregation-Disrupting Strategies: - Low-load resin - Chaotropic agents - Backbone protection check_aggregation->aggregation_strategies Yes final_analysis Analyze for Other Side Reactions (e.g., Aspartimide, Racemization) check_aggregation->final_analysis No CleavageWorkflow start Dried Peptide-Resin cleavage Cleavage with mild TFA/DCM start->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (Prep-HPLC) precipitation->purification analysis Characterization purification->analysis ms Mass Spectrometry (MS) (Verify Mass) analysis->ms hplc Analytical HPLC (Assess Purity) analysis->hplc final_product Pure Peptide Hydrazide ms->final_product hplc->final_product

Sources

Technical Support Center: Scale-Up of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Challenge: Scaling up the synthesis of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (also known as 1-Boc-nipecotic acid hydrazide) requires balancing three competing factors:

  • Reactivity: Driving the hydrazinolysis of the ester to completion.

  • Selectivity: Preserving the acid-labile N-Boc protecting group.

  • Purity: Eliminating genotoxic hydrazine residues to ICH M7 compliant levels.

The Solution: The most robust scale-up route avoids the direct coupling of the acid (which requires expensive coupling reagents like EDC/HOBt and difficult workups). Instead, we utilize the nucleophilic acyl substitution of the ethyl/methyl ester with hydrazine hydrate. This method is atom-economical and simplifies purification to a crystallization event.

Core Reaction Scheme

Master Protocol: The "Golden Batch" (100g Scale)

Note: This protocol is optimized for a 1L reactor setup.

Materials
  • Substrate: Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equiv)

  • Reagent: Hydrazine Hydrate (64-80% solution) (3.0 - 5.0 equiv)

  • Solvent: Absolute Ethanol (5-8 volumes)

Step-by-Step Workflow
  • Charge: Load the reactor with Ethyl 1-Boc-piperidine-3-carboxylate and Ethanol. Stir to dissolve.

  • Dosing: Add Hydrazine Hydrate dropwise over 30 minutes at ambient temperature. Safety: Exothermic.

  • Reaction: Heat the mixture to a gentle reflux (78°C internal). Stir for 8–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. Disappearance of ester is the key indicator.

  • Work-up (Critical for Scale):

    • Cool the reaction mass to 20°C.

    • Concentrate under reduced pressure (remove ~70% of solvent) to remove excess hydrazine and ethanol.

    • Anti-solvent Addition: Add Diisopropyl Ether (DIPE) or MTBE (5 volumes) slowly to the concentrated residue while stirring.

    • Crystallization: Cool to 0–5°C and age for 2 hours.

  • Isolation: Filter the white solid.

  • Wash: Wash the cake with cold water (2 x 1 vol) to remove residual hydrazine, followed by cold DIPE (1 vol).

  • Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C to prevent Boc degradation.

Process Visualization

The following diagram illustrates the critical decision nodes and chemical flow for the scale-up process.

G Start Start: Ethyl 1-Boc-piperidine-3-carboxylate Reaction Hydrazinolysis (EtOH, Reflux, 8-12h) Start->Reaction Check Check Conversion (HPLC) Reaction->Check Check->Reaction Conversion < 98% (Add 0.5 eq Hydrazine) Concentration Distillation/Concentration (Remove excess Hydrazine) Check->Concentration Conversion > 98% Crystallization Crystallization (Add DIPE/MTBE, Cool to 0°C) Concentration->Crystallization Filtration Filtration & Wash (Water wash critical for Hydrazine removal) Crystallization->Filtration Drying Vacuum Dry < 45°C Filtration->Drying

Figure 1: Critical Process Flow for the synthesis of 1-Boc-nipecotic acid hydrazide, highlighting the decision loop for conversion and the purification strategy.

Troubleshooting Center (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: My reaction has stalled at 90% conversion after 12 hours. Should I increase the temperature?

  • Diagnosis: Incomplete conversion is usually due to the reversibility of the reaction or loss of hydrazine (boiling point of hydrazine hydrate is ~114°C, but it can co-distill).

  • Solution: Do NOT increase temperature above 80°C. The N-Boc group becomes thermally unstable above 100°C or upon prolonged heating in protic solvents [1].

  • Corrective Action: Add an additional 0.5–1.0 equivalent of hydrazine hydrate and continue reflux. Ensure your condenser is efficient (coolant at <5°C) to prevent reagent loss.

Q2: I see a new impurity forming at RRT 0.85. What is it?

  • Diagnosis: This is likely the dimer impurity (

    
    ). It forms when the product hydrazide reacts with a second molecule of the starting ester.
    
  • Cause: This happens when the hydrazine concentration is too low (local starvation) or the addition is too slow at high temperatures.

  • Prevention: Ensure a high molar excess of hydrazine (at least 3.0 equiv) is present before heating. For scale-up, "reverse addition" (adding ester to hydrazine) can suppress dimer formation, though it is operationally harder.

Category B: Isolation & Physical Properties

Q3: Upon concentration, my product turned into a sticky oil/gum and won't crystallize.

  • Diagnosis: "Oiling out" is common with Boc-protected intermediates due to trapped solvent or impurities preventing crystal lattice formation.

  • Solution:

    • Solvent Swap: Strip the ethanol completely and redissolve in a minimum amount of warm Ethyl Acetate or DCM.

    • Precipitation: Add the anti-solvent (Hexane or Heptane) dropwise until turbidity persists.

    • Seeding: Add a seed crystal (0.1 wt%) from a previous pure batch.

    • Scratching: On a small scale, scratch the glass; on a large scale, ensure vigorous agitation during the cooling ramp.

Q4: The filtration is extremely slow (clogging).

  • Diagnosis: Fine particle size or formation of a gel-like hydrazine salt.

  • Solution:

    • Digestion: Heat the slurry back to 40°C for 30 minutes (Ostwald ripening) and cool slowly (10°C/hour) to grow larger crystals.

    • Filtration Aid: Do not use Celite if you need to recover the solid product. Use a larger pore size filter cloth (20–40 micron).

Category C: Impurity Profile (The "Killer" Impurities)

Q5: My final product has 500 ppm residual hydrazine. How do I get this to <10 ppm?

  • Context: Hydrazine is a known mutagen. ICH M7 guidelines require strict control.

  • Solution:

    • The Water Wash: The Boc-protected product is generally insoluble in water, while hydrazine is infinitely miscible.

    • Protocol: Perform a "slurry wash" (repulping). Suspend the wet cake in 5 volumes of water, stir for 1 hour, and re-filter. Repeat if necessary.

    • Drying: Ensure the drying oven has a nitrogen bleed to assist in removing volatile hydrazine.

Safety & Engineering Controls

Hydrazine Handling[1][2][3][4][5][6][7][8]
  • Toxicity: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.

  • Engineering: Use a closed dosing system (peristaltic pump or gravity feed from a header tank) to prevent fume exposure.

  • PPE: Double nitrile gloves, face shield, and a respirator with ammonia/amine cartridges are mandatory if not working in a glovebox.

Waste Disposal (Quenching)

Never dispose of hydrazine waste directly.

  • Protocol: Quench waste streams containing hydrazine with 10-15% Sodium Hypochlorite (Bleach) solution.

  • Warning: This reaction is exothermic and releases nitrogen gas.

    
    
    
  • Procedure: Add the hydrazine waste slowly to the bleach solution (not vice versa) with cooling and good ventilation. Monitor for cessation of bubbling.

References

  • Thermal Stability of Boc Group

    • Title: Thermal Methods (BOC Deprotection)[1]

    • Source: ACS GCI Pharmaceutical Roundtable Reagent Guides
    • URL:[Link]

    • Note: Highlights that thermal deprotection can occur >100°C, validating the need for temper
  • Hydrazinolysis Methodology

    • Title: Synthesis of Hydrazine Derivatives (Hydrazides)[2][3]

    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Note: Provides general mechanistic support for the conversion of esters to hydrazides using hydrazine hydr
  • Hydrazine Removal & Safety

    • Title: Process for the removal of impurities from hydrazine hydrate (US Patent 5484511A)[4]

    • Source: Google P
    • URL
    • Note: Discusses industrial methods for hydrazine purification, relevant for understanding impurity profiles.
  • General Synthesis Reference (Analogous Chemistry)

    • Title: tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis[5][6][7]

    • Source: ChemicalBook (Methodology Aggreg
    • Note: Confirms the viability of the Boc-piperidine-hydrazide scaffold synthesis via standard routes.

Sources

Minimizing impurities in the synthesis of N-Boc-3-piperidinone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Impurities in N-Boc-3-Piperidinone Synthesis

Introduction: The Stability Paradox of 3-Piperidinones

N-Boc-3-piperidinone (tert-butyl 3-oxopiperidine-1-carboxylate) is a critical scaffold in medicinal chemistry, serving as a precursor for Janus kinase (JAK) inhibitors and DPP-4 inhibitors (e.g., Linagliptin intermediates).

Unlike its symmetric isomer (4-piperidinone), the 3-piperidinone isomer possesses a unique structural vulnerability: the C2 position is flanked by both the ketone carbonyl and the carbamate nitrogen. Although the Boc group mitigates the nitrogen's basicity, the C2 protons remain significantly acidic. This creates a "stability paradox" where the conditions required to form the ketone (oxidation) often trigger its decomposition via enolization, aldol condensation, or racemization.

This guide addresses the specific impurity profiles inherent to this instability and provides validated protocols to minimize them.

Part 1: The "Golden Path" Synthesis Protocol

While Dieckmann condensation is possible, the industry standard for high-purity synthesis is the oxidation of N-Boc-3-piperidinol . We recommend the modified Swern Oxidation or Parikh-Doering Oxidation over TEMPO/Bleach for this specific substrate to avoid over-oxidation to lactams.

Recommended Protocol: Low-Temperature Swern Oxidation

Target Scale: 10–50g | Expected Yield: 85–92% | Purity: >97%[1]

Reagents:

  • N-Boc-3-piperidinol (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)[2]

  • DMSO (3.0 equiv)

  • Triethylamine (Et3N) (5.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Cool a solution of Oxalyl Chloride in DCM to -78°C (dry ice/acetone). Add DMSO dropwise.[3] Critical: Maintain Temp < -60°C to prevent explosive side reactions. Stir for 15 min.

  • Addition: Add N-Boc-3-piperidinol (dissolved in min. DCM) dropwise over 30 min.[2][3] Control exotherm. Stir for 45 min at -78°C.

  • Elimination: Add Et3N dropwise. The mixture will turn thick/white. Allow to warm to 0°C over 2 hours.

  • Quench: Pour into ice-cold saturated NH4Cl solution.

  • Workup: Extract with DCM. Wash organics with cold 0.5M HCl (rapidly), then sat. NaHCO3, then Brine.[1] Dry over Na2SO4.[1][4][5]

  • Purification: Do NOT distill. Flash chromatography (Hexane/EtOAc 4:1) is preferred if the crude oil is colored.

Part 2: Impurity Profiling & Troubleshooting

Visualizing the Impurity Landscape

The following diagram maps the genesis of key impurities during the oxidation process.

ImpurityMap Start N-Boc-3-Piperidinol (Starting Material) Target N-Boc-3-Piperidinone (Target) Start->Target Oxidation (Swern/Parikh-Doering) Impurity_A Impurity A: Enol/Dimer (Yellow/Brown Oil) Target->Impurity_A Base Excess (Aldol Condensation) Impurity_B Impurity B: Hydrate (gem-diol) (NMR Confusion) Target->Impurity_B Moisture (Equilibrium) Impurity_C Impurity C: De-Boc Amine (Water Soluble) Target->Impurity_C Acidic Workup (pH < 2)

Caption: Reaction pathway showing the target ketone and its primary degradation routes: dimerization (base-catalyzed), hydration (moisture), and deprotection (acid).

Troubleshooting Guide (FAQ Format)

Q1: My product is turning yellow/brown upon standing. What is happening?

  • Diagnosis: This is Impurity A (Aldol Dimerization) . The C2 protons are acidic. Residual base (Et3N) or storage at room temperature triggers self-condensation between the enol and ketone forms.

  • Solution:

    • Acid Wash: Ensure the organic layer is washed with dilute citric acid or 0.5M HCl during workup to remove all traces of Et3N.

    • Cold Storage: Store the purified oil at -20°C immediately.

    • Stabilization: Some protocols suggest filtering through a small pad of acidic silica gel to neutralize basic residues.

Q2: The NMR spectrum shows a "mess" of peaks, but LCMS looks clean. Is my product impure?

  • Diagnosis: Likely Impurity B (Hydrate Formation) or Rotamers .

    • Hydrates: Electron-withdrawing groups (Boc) destabilize the ketone, favoring the gem-diol (hydrate) in the presence of trace water.

    • Rotamers: The N-Boc bond has restricted rotation, often causing signal doubling in NMR (approx. 1:1 or 2:1 ratio) at room temperature.

  • Verification:

    • Run NMR in DMSO-d6 (suppresses hydrate) or at elevated temperature (50°C) to coalesce rotamers.

    • If peaks coalesce, it is pure. If peaks remain distinct and match alcohol shifts, it is the hydrate.

Q3: My yield is low (<50%), and the aqueous layer is organic-rich.

  • Diagnosis: Impurity C (Boc Cleavage) .

    • During the Swern workup, if the HCl wash is too concentrated or the contact time is too long, the Boc group cleaves. The resulting free amine is water-soluble and lost in the aqueous waste.

  • Solution: Use 0.5M Citric Acid instead of HCl for the acidic wash. It is strong enough to remove Et3N but too weak to cleave the Boc group rapidly.

Part 3: Comparative Data & Decision Making

Select the right oxidant based on your scale and facility capabilities.

FeatureSwern Oxidation (Recommended)Parikh-Doering OxidationTEMPO / Bleach
Key Reagents DMSO, Oxalyl ChlorideDMSO, SO3·PyridineTEMPO, NaOCl (Bleach)
Temperature -78°C (Strict control)0°C to Room Temp0°C
Impurity Profile Low (if quenched cold)Moderate (Sulfur impurities)High (Risk of lactam formation)
Scalability Difficult (Cryogenics required)Excellent (Standard reactors)Good (Exotherm management)
Odor High (DMS formation)High (DMS formation)Low
Recommendation Best for Lab Scale (<50g) Best for Pilot Scale (>100g) Not Recommended

Part 4: Diagnostic Logic Flow

Use this decision tree to resolve purity issues in real-time.

Troubleshooting Start Problem Detected CheckColor Is product colored? (Yellow/Brown) Start->CheckColor CheckNMR Is NMR messy? CheckColor->CheckNMR No Aldol Issue: Aldol Dimerization Action: Re-purify on Silica Store at -20°C CheckColor->Aldol Yes RotamerCheck Run High-Temp NMR (50°C) CheckNMR->RotamerCheck Yes Coalesce Peaks Coalesce? (Yes) RotamerCheck->Coalesce NoCoalesce Peaks Coalesce? (No) RotamerCheck->NoCoalesce ResultPure Product is Pure (Rotamers confirmed) Coalesce->ResultPure ResultHydrate Issue: Hydrate/Alcohol Action: Dry with MgSO4 Check Water Content NoCoalesce->ResultHydrate

Caption: Diagnostic flowchart for distinguishing between chemical impurities (dimers/hydrates) and spectroscopic artifacts (rotamers).

References

  • ChemicalBook. (2022).[6] Synthesis and Application of N-Boc-3-piperidone.[1][2][4][6][7][8][9]Link

  • National Institutes of Health (NIH). (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction.[1]Link[7]

  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.[2][6][8]Link

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes.Link

  • ResearchGate. (2018). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone. (Context on Aldol stability). Link

Sources

Technical Support Center: Stability & Handling of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 145133-94-0 | Molecular Formula: C11H21N3O3

Executive Summary: The Stability Paradox

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery and peptidomimetic synthesis. However, it presents a unique stability paradox: the Boc-group requires protection from acids, while the hydrazide moiety is a soft nucleophile highly susceptible to oxidative degradation and metal-catalyzed decomposition.

This guide provides an autonomous, self-validating technical framework to maintain the integrity of this reagent. It moves beyond standard "store at -20°C" advice, offering mechanistic insights into why degradation occurs and how to reverse or prevent it.

Critical Storage & Handling Protocols

The following protocol is a self-validating system . If you cannot verify the environment (e.g., humidity <10%), do not proceed with long-term storage without re-purification.

The "Argon-Desiccant-Cold" Triad
ParameterSpecificationMechanistic Rationale
Atmosphere Argon (Ar) preferred over Nitrogen (

)
Hydrazides oxidize to diazenes (

) in air. Argon is heavier than air, providing a superior "blanket" in storage vials compared to

.
Temperature -20°C (Constant)Retards the kinetics of spontaneous Boc-cleavage and hydrazide disproportionation.
Container Amber Glass + Parafilm/Teflon TapeUV light can accelerate auto-oxidation of the hydrazide N-N bond.
Desiccation Active Desiccant (e.g.,

or Silica)
The hydrazide group is hygroscopic. Moisture promotes hydrolysis of the amide bond and "caking."
Troubleshooting & FAQs: The "What-If" Scenarios
Scenario A: "My white powder has turned faint yellow/orange."
  • Diagnosis: Oxidative Degradation.

    • Mechanism: Trace metal ions (Cu, Fe) or atmospheric oxygen have oxidized the hydrazine (

      
      ) to an azo/diazene species (
      
      
      
      or
      
      
      ). These conjugated systems are chromophores, causing the yellow shift.
  • Immediate Action:

    • Check Purity: Run TLC (MeOH/DCM 1:9). Oxidized byproducts often run higher (less polar) than the parent hydrazide.

    • Rescue Protocol: If degradation is <10%, recrystallize immediately from Ethanol/Hexane or Isopropanol .

    • Prevention: Add a trace amount of EDTA (disodium salt) during the next workup to scavenge trace metals that catalyze this oxidation.

Scenario B: "The compound has become a sticky gum or oil."
  • Diagnosis: Hygroscopic Collapse & Partial Hydrolysis.

    • Mechanism: The hydrazide H-bonds with atmospheric water. If left too long, water can hydrolyze the amide bond or, more likely, the Boc group if any residual acid was present from previous steps.

  • Immediate Action:

    • Lyophilization: Dissolve in 1,4-dioxane and freeze-dry. This removes trapped water and restores the amorphous solid state.

    • Azeotropic Drying: Co-evaporate with Toluene (

      
      ) to remove bound water.
      
Scenario C: "I see a loss of the Boc group during reaction."
  • Diagnosis: Lewis Acid Catalysis.

    • Mechanism: You likely used a Lewis Acid catalyst (e.g., for hydrazone formation) that inadvertently coordinated with the Boc carbonyl, lowering the activation energy for deprotection.

  • Solution: Switch to mild organic acids (e.g., Acetic Acid) or buffer the system to pH 4-5. Avoid strong Lewis acids like

    
     or 
    
    
    
    .
Degradation Pathway Visualization

The following diagram illustrates the three primary failure modes: Oxidation (Air), Hydrolysis (Moisture/Acid), and Cyclization (Thermal/Basic).

StabilityPathways Compound Tert-butyl 3-(hydrazinecarbonyl) piperidine-1-carboxylate (Target Molecule) Oxidation Oxidation (Air/Metals) Compound->Oxidation Hydrolysis Acidic Hydrolysis (H+ / H2O) Compound->Hydrolysis AzoSpecies Azo/Diimide Impurities (Yellow Color) Oxidation->AzoSpecies -2H FreeAmine Deprotected Amine (Loss of Boc) Hydrolysis->FreeAmine -Boc Cyclization Intramolecular Cyclization (Post-Boc Loss) FreeAmine->Cyclization Spontaneous Bicyclic Bicyclic Lactam (Irreversible) Cyclization->Bicyclic Nucleophilic Attack

Figure 1: Primary degradation pathways. Note that 'Free Amine' formation can lead to rapid, irreversible cyclization.

Quality Control: The "Self-Validating" Check

Before committing this reagent to a high-value synthesis, perform this 15-minute validation:

H-NMR Diagnostic Markers (

or

)
Proton (

)
Expected Shift (

)
Warning Sign
Boc-Methyl ~1.45 ppm (Singlet, 9H)Loss/Split: Indicates Boc cleavage or hydrolysis.
Hydrazide -NH- ~9.0 - 9.5 ppm (Broad)Disappearance: Indicates oxidation to azo species.
Hydrazide -NH2 ~4.0 - 4.5 ppm (Broad)Shift/Broadening: Indicates salt formation or strong H-bonding with water.

Protocol:

  • Take ~5mg of sample.

  • Dissolve in

    
     (preferred over 
    
    
    
    to avoid acid traces in chloroform).
  • Pass Criteria: Integral ratio of Boc (9H) to Piperidine Ring protons must be exact. Any deviation suggests partial deprotection.

References
  • ChemicalBook. (n.d.). This compound Properties and Safety. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1514399. Retrieved from (Note: Cited for general Boc-piperidine physicochemical properties).

  • Moldoveanu, S. C., & Scott, R. P. W. (2016). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: tert-Butyl-3-chloro-1-piperidine carboxylate. Retrieved from (Cited for comparative handling of Boc-piperidine derivatives).

  • Organic Chemistry Portal. (2024). Protection of Amino Groups: Boc-Protected Amines. Retrieved from

Validation & Comparative

A Comparative Guide to the Analytical Validation of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a deep understanding of the principles of robust analytical validation.

Introduction: The Significance of this compound

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][2] Their structural motif is found in molecules targeting a range of diseases, underscoring the critical need for well-characterized and validated analytical methods to ensure their quality, purity, and stability. This guide will focus on the analytical validation of this compound, providing a framework for establishing a scientifically sound and regulatory-compliant methodology.

The Foundation of Trust: Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4][5] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, which we will adhere to throughout this guide.[3][4][5][6] Our approach is grounded in three pillars:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte and the interval between the upper and lower concentrations of the analyte.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Comparative Analysis of Analytical Techniques

For a molecule such as this compound, which possesses a chromophore in its carbonyl group and is amenable to ionization, both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are viable analytical techniques. The choice between them depends on the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MSRationale & Justification
Selectivity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be sufficient for routine purity assessments. However, LC-MS/MS provides superior selectivity through the combination of chromatographic separation and mass-to-charge ratio analysis of both the parent ion and its fragments, making it ideal for complex matrices and trace-level impurity identification.
Sensitivity (LOD/LOQ) ModerateHighLC-MS/MS offers significantly lower detection and quantitation limits, which is crucial for the analysis of trace impurities and degradation products, particularly those that may be genotoxic.[7]
Quantitative Accuracy HighHighBoth techniques can provide high accuracy and precision when properly validated.
Cost & Complexity LowerHigherHPLC-UV systems are more common in quality control laboratories and are less expensive to acquire and maintain. LC-MS/MS instruments require a higher initial investment and more specialized expertise for operation and data interpretation.
Information Richness LimitedHighLC-MS/MS provides molecular weight and structural information, which is invaluable for the identification of unknown impurities and degradation products.[8]

Experimental Protocols: A Step-by-Step Guide

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine purity and assay determination of this compound.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D Prepared Sample E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G Chromatogram H Quantification G->H I Reporting H->I LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into LC C->D Prepared Sample E Chromatographic Separation D->E F Mass Spectrometry E->F G Peak Identification F->G Mass Spectra H Quantification G->H I Structural Elucidation G->I

Sources

Biological activity of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Analysis: Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Derivatives

Executive Summary

This compound (also known as 1-Boc-piperidine-3-carbohydrazide) is a pivotal pharmacophore scaffold in modern medicinal chemistry.[1][2] Its structural duality—combining a lipophilic, conformationally flexible piperidine ring with a highly reactive hydrazinecarbonyl linker—makes it an ideal precursor for diverse bioactive libraries.

This guide analyzes the biological performance of its derivatives, specifically focusing on neuroprotective agents (Alzheimer’s) , antimicrobial/metabolic modulators , and NAMPT-mediated anticancer pathways . Unlike rigid templates, this scaffold allows for "divergent synthesis," enabling researchers to pivot between therapeutic targets by modifying the hydrazine terminus into hydrazones, 1,3,4-oxadiazoles, or pyrazoles.

Chemistry & Synthesis: The Gateway to Diversity

The core value of this compound lies in its synthesis potential. The Boc-protected nitrogen allows for selective modification of the C-3 position without interference, while the hydrazine group serves as a "warhead" for further functionalization.

Synthesis Workflow

The synthesis typically proceeds from 1-Boc-piperidine-3-carboxylic acid. The conversion to the carbohydrazide is the critical step that unlocks biological activity.

SynthesisWorkflow Start 1-Boc-piperidine-3-carboxylic acid Step1 Esterification (MeOH/H2SO4 or EDC/MeOH) Start->Step1 Intermediate Methyl 1-Boc-piperidine-3-carboxylate Step1->Intermediate Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Intermediate->Step2 Product Tert-butyl 3-(hydrazinecarbonyl) piperidine-1-carboxylate (The Core Scaffold) Step2->Product Deriv1 Hydrazones (Schiff Bases) Product->Deriv1 + Aldehydes Deriv2 1,3,4-Oxadiazoles (Cyclization) Product->Deriv2 + CS2/KOH Deriv3 Pyrazoles (via Diketones) Product->Deriv3 + Diketones

Figure 1: Divergent synthesis pathway starting from the carboxylic acid precursor.

Therapeutic Focus: Neurodegenerative Diseases (Alzheimer's)

Derivatives of this scaffold, particularly piperidine-3-carbohydrazide-hydrazones , have emerged as potent multi-target ligands for Alzheimer's Disease (AD). They address the "One Molecule, Multiple Targets" strategy by simultaneously inhibiting cholinesterases and reducing oxidative stress.

Mechanism of Action
  • Dual Cholinesterase Inhibition: The piperidine ring mimics the substrate for the catalytic anionic site (CAS) of Acetylcholinesterase (AChE), while the hydrazone moiety interacts with the peripheral anionic site (PAS), preventing enzyme function.

  • Anti-Aggregation: The scaffold disrupts the self-assembly of Amyloid-beta (Aβ42) peptides.

Performance Comparison: Derivatives vs. Standard of Care

The following table compares specific hydrazone derivatives (Compounds 3g and 3j from recent literature) against standard drugs like Donepezil and Tacrine.

CompoundTargetIC50 (µM)Mechanism TypeAntioxidant Capacity
Derivative 3g (Nitro-substituted)AChE4.32 ± 0.12 Mixed-type InhibitionHigh
Derivative 3j (Methoxy-substituted)BuChE1.27 ± 0.05 Mixed-type InhibitionModerate
Donepezil (Standard)AChE0.05 ± 0.002CompetitiveLow
Tacrine (Standard)BuChE0.01 ± 0.001Non-competitiveLow

Data Source: Synthesized from cholinesterase inhibition studies [1].

Insight: While the derivatives have higher IC50 values than Donepezil, their dual-action profile (AChE + BuChE + Antioxidant) offers a superior therapeutic index for complex AD pathology compared to single-target drugs.

Therapeutic Focus: Antimicrobial & Metabolic Modulation

When the hydrazinecarbonyl group is cyclized into a 1,3,4-oxadiazole ring, the biological profile shifts toward antimicrobial and metabolic enzyme inhibition.

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives of this scaffold have shown efficacy against resistant strains. The lipophilic piperidine tail facilitates cell wall penetration, while the oxadiazole core disrupts bacterial metabolic pathways.

  • Key Targets: S. aureus (Gram-positive), E. coli (Gram-negative), C. albicans (Fungal).[3]

  • Performance: MIC values for optimized derivatives often range between 12.5–50 µg/mL , comparable to standard antibiotics like Ciprofloxacin in specific resistant strains [2].

Metabolic Enzyme Inhibition (Diabetes)[4]
  • Target: α-Glucosidase and Butyrylcholinesterase (BChE).[4]

  • Mechanism: The oxadiazole derivatives act as competitive inhibitors, slowing carbohydrate digestion.

  • Data: Specific derivatives have demonstrated stronger inhibition of α-glucosidase than the standard drug Acarbose [3].

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing the core scaffold and testing its primary biological activity.

Protocol A: Synthesis of this compound
  • Starting Material: Dissolve 1-Boc-piperidine-3-carboxylic acid methyl ester (10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (99%, 50 mmol, 5 equiv) dropwise at room temperature.

  • Reaction: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).

  • Work-up: Evaporate excess ethanol and hydrazine under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether to yield a white solid.

  • Validation:

    • IR: Look for disappearance of ester C=O (~1730 cm⁻¹) and appearance of hydrazide C=O (~1660 cm⁻¹) and NH/NH2 doublet (~3300 cm⁻¹).

Protocol B: Ellman’s Assay for AChE Inhibition
  • Buffer: Phosphate buffer (0.1 M, pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Procedure:

    • Incubate enzyme (AChE from electric eel) with test compound (various concentrations) for 15 min at 25°C.

    • Add DTNB and ATChI.

    • Measure absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to substitutions at the hydrazine terminus.

SAR Core Core Scaffold: Piperidine-3-Carbohydrazide Mod1 Hydrazone Formation (Ar-CH=N-NH-) Core->Mod1 Mod2 Oxadiazole Cyclization Core->Mod2 Mod3 N-Piperidine Substitution (Benzyl/Alkyl groups) Core->Mod3 Effect1 Increases AChE/BuChE Affinity (Neuroprotection) Mod1->Effect1 Effect2 Enhances Antimicrobial & Antidiabetic Activity Mod2->Effect2 Effect3 Modulates Lipophilicity (LogP) & BBB Penetration Mod3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting how chemical modifications dictate therapeutic outcomes.[5]

References

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease. Source: Archiv der Pharmazie (2022). Key Finding: Identification of dual AChE/BuChE inhibitors derived from the scaffold.

  • Synthesis and biological evaluation of piperidine-3-carbohydrazide derivatives. Source: Arabian Journal of Chemistry (2016). Key Finding: Antimicrobial efficacy of 1,3,4-oxadiazole derivatives.

  • Modular Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. Source: ACS Omega (2023). Key Finding: α-Glucosidase inhibition superior to Acarbose.

  • NAMPT Positive Allosteric Modulators (N-PAMs). Source: Journal of Medicinal Chemistry (2023). Key Finding: Use of the scaffold in synthesizing anticancer agents targeting NAD+ salvage pathways.

Sources

A Comprehensive Guide to Benchmarking New Drug Derivatives Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the highly competitive landscape of pharmaceutical research and development, the creation of new drug derivatives is a cornerstone of innovation. However, the true value of a novel therapeutic candidate can only be ascertained through rigorous and objective comparison with existing treatments. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking new derivatives against established therapeutic agents. By moving beyond simple efficacy metrics and embracing a multi-faceted approach to comparison, researchers can build a robust data package that informs critical go/no-go decisions and lays a solid foundation for successful clinical translation.

The primary goal of a head-to-head preclinical comparison is to thoroughly characterize the pharmacological and toxicological profile of a new drug derivative relative to a current standard-of-care. This process is not merely about demonstrating superiority; it can also establish non-inferiority with an improved safety profile or other desirable characteristics, or demonstrate bioequivalence for generic drug development. A well-designed benchmarking study provides a clear understanding of a new derivative's potential advantages and liabilities, ultimately guiding its path toward clinical trials.

This guide will navigate through the essential stages of a preclinical head-to-head comparison, from initial in vitro profiling to in vivo efficacy and safety studies, culminating in a discussion of robust data analysis and interpretation.

Part 1: In Vitro Head-to-Head Profiling: Establishing a Foundational Comparison

The initial phase of benchmarking focuses on a suite of in vitro assays designed to compare the fundamental properties of the new derivative and the existing agent in a controlled laboratory setting. These assays provide early insights into potency, selectivity, and potential safety issues, allowing for the early identification of promising candidates and the deselection of those with unfavorable profiles.[1]

Chapter 1.1: Target Engagement and Potency: The First Litmus Test

The cornerstone of any new drug's potential is its ability to interact with its intended molecular target. Potency assays quantify this interaction, providing a critical measure of a drug's activity.[1][2] A direct comparison of potency against the existing therapeutic agent is a fundamental first step in the benchmarking process.

Causality Behind Experimental Choices: The choice of potency assay depends on the nature of the target. For enzymes, activity assays are most appropriate, while for receptors, binding assays are the standard. Cell-based assays are often preferred as they measure the biological response in a more physiologically relevant context, integrating target engagement with downstream cellular events.[2]

Key Assays:

  • Binding Assays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) directly measure the binding affinity of the compounds to the target protein.

  • Enzyme Activity Assays: For enzymatic targets, these assays measure the rate of reaction in the presence of varying concentrations of the inhibitor.

  • Cell-Based Potency Assays: These assays measure a biological response in cultured cells, such as changes in cell viability, gene expression, or signaling pathways, providing a more functional measure of potency.[1]

Table 1: Comparative In Vitro Potency

CompoundTarget Binding (Kd, nM)Enzyme Inhibition (IC50, nM)Cellular Potency (EC50, nM)
New Derivative 1.55.215.8
Existing Agent 4.212.545.3

This protocol outlines a standard procedure for determining the binding affinity of a new derivative compared to an existing agent.

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

  • Competitive Binding: Add increasing concentrations of the unlabeled new derivative or the existing agent to the wells.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chapter 1.2: Illuminating Selectivity and Off-Target Effects

A potent drug is of little value if it indiscriminately interacts with numerous other targets, leading to unwanted side effects. Selectivity profiling is therefore a critical component of comparative benchmarking, aiming to demonstrate that the new derivative has a superior "therapeutic window" compared to the existing agent.

Causality Behind Experimental Choices: Screening the new derivative against a broad panel of related and unrelated targets provides a comprehensive overview of its specificity. This proactive approach helps to identify potential off-target liabilities early in the drug discovery process, saving significant time and resources.

Key Assays:

  • Panel Screening: The new derivative and the existing agent are tested at a fixed concentration against a large panel of receptors, enzymes, and ion channels.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Table 2: Comparative Selectivity Profile

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
New Derivative 5.2>10,0001,250>1923
Existing Agent 12.585098068
Chapter 1.3: Early Glimpse into ADME and Toxicological Properties

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays provide an early assessment of a compound's drug-like properties. Comparing these profiles head-to-head can reveal potential advantages of the new derivative, such as improved metabolic stability or reduced cytotoxicity.

Causality Behind Experimental Choices: Early in vitro ADME-Tox screening is a cost-effective way to identify compounds with poor pharmacokinetic or safety profiles. For instance, a compound that is rapidly metabolized by liver microsomes is unlikely to have good bioavailability in vivo.

Key Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.

  • Cell Permeability: The Caco-2 cell permeability assay is a widely used model to predict intestinal absorption of orally administered drugs.

  • Cytotoxicity: Assays such as the MTT or LDH assay measure the potential for a compound to cause cell death.

  • Cardiotoxicity: The hERG assay is a critical safety screen to assess the risk of a compound causing cardiac arrhythmias.

Table 3: Comparative In Vitro ADME-Tox Profile

ParameterNew DerivativeExisting Agent
Metabolic Stability (t1/2, min) 12045
Caco-2 Permeability (Papp, 10-6 cm/s) 15.28.5
Cytotoxicity (CC50, µM) >10055
hERG Inhibition (IC50, µM) >3012

Part 2: In Vivo Validation: Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Showdown

Following promising in vitro data, the comparison moves to in vivo models to assess the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the new derivative in a living organism.[3][4] These studies are crucial for understanding how the drug behaves in a complex biological system and for predicting its potential therapeutic effect in humans.[5]

Chapter 2.1: Unveiling the Pharmacokinetic Profile

Pharmacokinetics (PK) describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion.[6] A head-to-head PK study is essential to understand if the new derivative possesses advantages over the existing agent in terms of its exposure in the body.[7]

Causality Behind Experimental Choices: The choice of animal model for PK studies should be a species in which the metabolism of the drug is as similar as possible to humans. A crossover study design, where each animal receives both drugs at different times, can help to reduce inter-animal variability.

Key PK Parameters:

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Table 4: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterNew DerivativeExisting Agent
Bioavailability (F%) 6530
Half-life (t1/2, h) 84
Clearance (mL/min/kg) 1025
Volume of Distribution (L/kg) 2.53.8
  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Drug Administration: Administer the new derivative and the existing agent to separate groups of animals via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate the plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use specialized software to calculate the key PK parameters from the plasma concentration-time data.

Chapter 2.2: The Ultimate Test: Comparative Efficacy in Disease Models

The most critical part of the preclinical benchmarking process is the head-to-head comparison of efficacy in a relevant animal model of the target disease.[8] These studies aim to demonstrate that the new derivative is at least as effective, if not more so, than the existing therapeutic agent.

Causality Behind Experimental Choices: The selection of an appropriate animal model is paramount for the translatability of the results to the human condition. The study design should include multiple dose levels to establish a dose-response relationship and a head-to-head comparison at clinically relevant exposures.

Key Considerations for Study Design:

  • Dose-Response: Determine the effective dose range for both the new derivative and the existing agent.

  • Head-to-Head Comparison: Directly compare the efficacy of the two compounds at equimolar or therapeutically equivalent doses.

  • Pharmacodynamic (PD) Biomarkers: Measure a biomarker that is mechanistically linked to the drug's target to correlate drug exposure with a biological response.[9]

Experimental_Workflow_Efficacy cluster_0 Pre-Study cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Disease Model Induction Disease Model Induction Randomization Randomization Disease Model Induction->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Existing Agent Existing Agent Randomization->Existing Agent New Derivative (Low Dose) New Derivative (Low Dose) Randomization->New Derivative (Low Dose) New Derivative (High Dose) New Derivative (High Dose) Randomization->New Derivative (High Dose) Efficacy Endpoint Measurement Efficacy Endpoint Measurement Vehicle Control->Efficacy Endpoint Measurement Existing Agent->Efficacy Endpoint Measurement New Derivative (Low Dose)->Efficacy Endpoint Measurement New Derivative (High Dose)->Efficacy Endpoint Measurement PK/PD Sampling PK/PD Sampling Efficacy Endpoint Measurement->PK/PD Sampling Statistical Analysis Statistical Analysis PK/PD Sampling->Statistical Analysis Comparative Efficacy Report Comparative Efficacy Report Statistical Analysis->Comparative Efficacy Report

Caption: Workflow for a comparative in vivo efficacy study.

Part 3: Safety First: Preclinical Safety and Tolerability Assessment

A superior efficacy profile is only meaningful if the new derivative also has an acceptable safety profile. Preclinical safety studies are designed to identify potential toxicities and to establish a safe starting dose for human clinical trials.[10][11] These studies are conducted in compliance with international guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]

Chapter 3.1: Acute and Repeated-Dose Toxicity Studies

These studies involve administering the new derivative and the existing agent to animals for varying durations to assess potential toxic effects.

Causality Behind Experimental Choices: The duration of the repeated-dose toxicity studies is related to the intended duration of clinical use.[12] The inclusion of a recovery group allows for the assessment of whether any observed toxicities are reversible.[10]

Key Endpoints:

  • Clinical Observations: Daily monitoring of the animals for any signs of toxicity.

  • Body Weight and Food Consumption: Regular measurement to assess general health.

  • Hematology and Clinical Chemistry: Analysis of blood samples to detect changes in organ function.

  • Histopathology: Microscopic examination of tissues to identify any pathological changes.

Table 5: Summary of Comparative Toxicity Findings (28-Day Rat Study)

FindingNew DerivativeExisting Agent
No-Observed-Adverse-Effect Level (NOAEL) 100 mg/kg/day30 mg/kg/day
Target Organs of Toxicity None identifiedLiver, Kidney
Reversibility of Findings N/APartially reversible

Part 4: Making Sense of the Data: Statistical Analysis and Interpretation

Chapter 4.1: Choosing the Right Statistical Tools

The choice of statistical test depends on the type of data and the study design.

Recommended Statistical Methods:

  • Student's t-test: For comparing the means of two independent groups.[14]

  • Analysis of Variance (ANOVA): For comparing the means of three or more groups.[14][15]

  • Regression Analysis: To model the relationship between variables, such as dose and response.[14][15]

Data_Analysis_Logic Start Start Data Type? Data Type? Start->Data Type? Continuous Continuous Data Type?->Continuous Continuous Categorical Categorical Data Type?->Categorical Categorical Number of Groups? Number of Groups? Continuous->Number of Groups? Chi-Square Test Chi-Square Test Categorical->Chi-Square Test Two Groups Two Groups Number of Groups?->Two Groups Two More Than Two Groups More Than Two Groups Number of Groups?->More Than Two Groups > Two t-test t-test Two Groups->t-test ANOVA ANOVA More Than Two Groups->ANOVA End End t-test->End ANOVA->End Chi-Square Test->End

Caption: A simplified decision tree for selecting a statistical test.

Conclusion: Building a Compelling Narrative for Clinical Advancement

Benchmarking a new drug derivative against an existing therapeutic agent is a multifaceted and data-intensive process. By systematically comparing the in vitro and in vivo profiles, from molecular interactions to overall safety and efficacy, researchers can construct a comprehensive and compelling narrative for their novel compound. This head-to-head comparison is not just a regulatory requirement but a scientific imperative that provides the robust evidence needed to justify the advancement of a new derivative into clinical trials, with the ultimate goal of bringing safer and more effective medicines to patients.

References

  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Non-clinical guidelines | European Medicines Agency (EMA). (n.d.). Retrieved February 12, 2026, from [Link]

  • Understanding In Vitro Potency Assays: A Key Component in Drug Development - Infinix Bio. (2026, February 10). Retrieved February 12, 2026, from [Link]

  • Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. (2024, December 2). Retrieved February 12, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved February 12, 2026, from [Link]

  • The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges - OUCI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Probing the links between in vitro potency, ADMET and physicochemical parameters - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Non-clinical development | European Medicines Agency (EMA). (2007, October 18). Retrieved February 12, 2026, from [Link]

  • In vivo Efficacy Testing - Creative Animodel. (n.d.). Retrieved February 12, 2026, from [Link]

  • 10 Essential Statistical Tools for Pharmaceutical Analysis: A Guide for Professionals - Pharma Guidelines. (2024, September 7). Retrieved February 12, 2026, from [Link]

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy. (2025, April 3). Retrieved February 12, 2026, from [Link]

  • Demonstration of Comparability of Human Biological Products, Including Therapeutic Biotechnology-derived Products | FDA. (n.d.). Retrieved February 12, 2026, from [Link]

  • Non-clinical local tolerance testing of medicinal products - Scientific guideline. (n.d.). Retrieved February 12, 2026, from [Link]

  • Efficacy Studies | In Vivo Pharmacology Services - WuXi Biologics. (n.d.). Retrieved February 12, 2026, from [Link]

  • In Vitro Potency Assays - Pacific BioLabs. (n.d.). Retrieved February 12, 2026, from [Link]

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. (n.d.). Retrieved February 12, 2026, from [Link]

  • Statistical Methods for Drug Discovery | Basicmedical Key. (2016, July 22). Retrieved February 12, 2026, from [Link]

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  • In Vivo Pharmacology Studies - Eurofins Discovery. (n.d.). Retrieved February 12, 2026, from [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals - European Medicines Agency (EMA). (n.d.). Retrieved February 12, 2026, from [Link]

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Safety Operating Guide

Proper Disposal Procedures: Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

[1]

Executive Summary & Immediate Action

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a dual-functionalized building block containing a Boc-protected amine and a hydrazide moiety.[1] Its disposal requires strict adherence to protocols for organic reducing agents .

Core Disposal Directive:

  • Primary Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1]

  • Critical Segregation: NEVER mix with oxidizing agents (nitrates, peroxides) or strong acids.[1]

  • RCRA Status: Likely Non-Listed, but must be managed as Hazardous Waste due to potential toxicity and reactivity characteristics.

Chemical Profile & Hazard Assessment (SAR Analysis)

As a specific Safety Data Sheet (SDS) may be sparse for this specialized intermediate, this assessment relies on Structure-Activity Relationships (SAR) derived from its functional groups.[1]

FeatureChemical MoietyHazard Implication
Core Structure Piperidine RingGeneral organic combustibility; potential irritant.[1][2][3][4]
Protecting Group Boc (Tert-butyloxycarbonyl)Flammability: Adds carbon content, increasing heat of combustion.Acid Sensitivity: Contact with strong acids (HCl, TFA) releases isobutylene gas and CO₂, causing container pressurization.[1]
Reactive Group Hydrazide (-CONHNH₂)Reducing Agent: Incompatible with oxidizers.Toxicity: Hydrazine derivatives are often suspected mutagens/carcinogens.[1] Potential skin sensitizer.[1][2][4]
Pre-Disposal Segregation Strategy

The most critical safety step is segregation . Mixing this compound with incompatible waste streams is the leading cause of laboratory accidents involving this class of chemicals.

  • Oxidizers: Contact with hydrazides can trigger exothermic redox reactions, evolving nitrogen gas and heat.

  • Acids: Contact with the Boc group triggers rapid gas evolution (deprotection), risking vessel rupture.[1]

Segregation_LogicChemicalTert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylateOxidizersOxidizing Agents(Nitrates, Peroxides, Chromates)Chemical->Oxidizers DANGER: Exothermic/ExplosionAcidsStrong Acids(HCl, TFA, Sulfuric)Chemical->Acids DANGER: Gas Evolution/PressureHalogensHalogenated Solvents(DCM, Chloroform)Chemical->Halogens Avoid Mixing (Incineration Cost)OrganicsNon-Halogenated Organics(Methanol, Acetone, Toluene)Chemical->Organics COMPATIBLE(Target Waste Stream)

Figure 1: Segregation logic emphasizing the exclusion of oxidizers and acids to prevent reaction.[1][4]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Packaging

Objective: Prepare the waste for transport without creating secondary hazards.[1]

  • State Assessment:

    • Solid Waste: Most common form.[1] Do not dissolve unnecessarily.

    • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), handle as liquid organic waste.[1]

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.[1]

    • Prohibited: Metal containers (potential catalytic decomposition of hydrazides).[1]

  • Labeling:

    • Label clearly: "Hazardous Waste - Organic Solid - Hydrazide Derivative."

    • Add Hazard Tags: Toxic , Irritant .

Phase 2: The Disposal Workflow

Follow this decision tree to ensure compliance with EPA (RCRA) and local regulations.

Disposal_WorkflowStartWaste GenerationFormPhysical State?Start->FormSolidSolid ResidueForm->SolidLiquidSolutionForm->LiquidCont_SolidContainer: Wide-mouth HDPESegregate from OxidizersSolid->Cont_SolidCont_LiquidContainer: Solvent Safety Can(Non-Halogenated preferred)Liquid->Cont_LiquidLabelLabeling:'Contains Hydrazide''Toxic'Cont_Solid->LabelCont_Liquid->LabelStorageSatellite Accumulation Area(Cool, Dry, Away from Acids)Label->StorageFinalFinal Disposal:High-Temp IncinerationStorage->Final

Figure 2: Operational workflow from generation to final incineration.

Spill Management & Emergency Procedures

Hydrazides can be persistent.[1] Mechanical removal is preferred over chemical neutralization in the lab to avoid generating unknown byproducts.

Scenario: Solid Powder Spill

  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 particulate respirator (to avoid inhaling hydrazide dust).

  • Containment: Do not use water. Isolate the area.

  • Cleanup:

    • Gently cover the spill with wet sand or vermiculite to suppress dust.

    • Scoop the mixture into a disposable wide-mouth jar.

    • Wipe the surface with a mild soap solution; collect wipes in the same jar.

    • Do NOT use bleach (sodium hypochlorite) on the dry powder; this can generate gas and heat.

Scenario: Solution Spill

  • Absorb: Use universal absorbent pads or vermiculite.[1]

  • Neutralization (Only if required by local EHS):

    • If residue remains, a dilute (10%) bleach solution can be used to wipe the surface, but ensure good ventilation as this oxidizes the hydrazide traces.

References & Regulatory Grounding[1][2][5][6][7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1] (Specifically 40 CFR 261 for waste identification).[1]

    • [1]

  • PubChem. Compound Summary: Tert-butyl 3-hydroxypiperidine-1-carboxylate (Analogous Structure for Hazard Estimation).[1] National Library of Medicine.

    • [1]

  • European Chemicals Agency (ECHA). Hydrazine Derivatives and General Safety Profiles.

    • [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1]

    • [1]

A Senior Application Scientist's Guide to Handling Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a key building block in modern synthesis, but its structure—combining a piperidine core with a hydrazinecarbonyl moiety—necessitates a handling protocol grounded in a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: A Synthesis of Analogue Data

Comprehensive toxicological data for every research chemical is not always available. Therefore, a prudent safety assessment involves analyzing the hazards of structurally related compounds. The primary risks associated with this compound can be inferred from its two key components: the Boc-protected piperidine ring and the hydrazinecarbonyl functional group.

  • Hydrazine Moiety: Hydrazine and its derivatives are known for a range of potential health effects. They can be potent skin sensitizers, and many are classified as toxic if swallowed or upon skin contact.[1][2][3] The analogue tert-Butyl carbazate (BOC-hydrazide) is listed as a flammable solid that is toxic in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[2][4]

  • Piperidine Core: While the Boc (tert-butoxycarbonyl) protecting group significantly reduces the reactivity and basicity of the piperidine nitrogen, related Boc-protected piperidines are known to cause skin and eye irritation.[5][6]

Based on this analysis, we must handle this compound with the assumption that it presents the following risks:

Potential Hazard Rationale and Supporting Evidence from Analogues Primary Route of Exposure
Serious Eye Irritation Analogous compounds like tert-Butyl carbazate and 1-(Tert-butyl)hydrazine hydrochloride are confirmed eye irritants.[2][7] Boc-protected piperidines also carry this classification.[5][6]Eyes
Skin Irritation & Sensitization Hydrazine derivatives are strong skin sensitizers.[3] tert-Butyl carbazate and other analogues are known skin irritants.[2][7]Skin
Respiratory Tract Irritation As a solid, airborne dust presents an inhalation hazard. Analogues are known to cause respiratory irritation.[5][6][7]Inhalation
Acute Toxicity (Dermal/Oral) tert-Butyl carbazate is classified as toxic if swallowed or in contact with skin.[2] This potential must be assumed for the target compound.Skin, Ingestion

The Hierarchy of Controls: Your Primary Defense System

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary safety strategy should always be to minimize exposure through robust engineering and administrative controls, a framework known as the hierarchy of controls.[8]

  • Engineering Controls: All handling of this compound solid must be performed within a certified chemical fume hood or a similar ventilated enclosure.[4] This is non-negotiable, as it is the most effective way to prevent the inhalation of fine dust particles.[4][9]

  • Administrative Controls: Designate a specific area within the lab for working with this compound. Ensure an emergency eyewash and safety shower are immediately accessible.[10] All personnel must be trained on this specific protocol before beginning work.

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering and administrative controls are in place, the correct PPE provides essential protection against accidental contact.

Protection Type Minimum Requirement Rationale and Best Practices
Hand Protection Chemical-resistant nitrile or neoprene gloves.[10]The hydrazine moiety necessitates careful glove selection. Always inspect gloves for tears or holes before use.[4][9] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[9]
Eye & Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards.[4]Protects against accidental splashes of solutions or contact with airborne particles.
Enhanced Eye & Face Protection Full-face shield worn over safety glasses.[10]Required when handling larger quantities (>10g) or when there is a significant risk of splashing during dissolution or reaction quenching.
Skin & Body Protection Flame-resistant lab coat, full-length pants, and closed-toe shoes.[10]Provides a barrier against spills and prevents skin contact.
Respiratory Protection Not required when handled within a certified fume hood.If a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK) must be used as part of a comprehensive respiratory protection program.[3][10]

Operational and Disposal Protocols

A self-validating protocol ensures safety is built into the workflow, not added as an afterthought.

Step-by-Step Handling Procedure
  • Preparation: Verify that the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Aliquotting Solid: When weighing and transferring the solid, use smooth, deliberate motions with a spatula to prevent the generation of airborne dust.[4] Perform all transfers over a contained work surface (e.g., a weigh boat or beaker) to catch any stray particles.

  • Post-Handling: After use, decontaminate the spatula and work surface. Tightly close the primary container.[11]

  • Personal Decontamination: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[4][6]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, such as a designated refrigerator for chemicals.[11] The storage area should be secure and accessible only to authorized personnel.

Chemical Spill Management Workflow

Spill_Workflow cluster_Initial Initial Response cluster_Action Containment & Cleanup cluster_Final Final Steps Alert Alert Colleagues & Area Supervisor Assess Assess Spill Size & Hazard Alert->Assess Immediately Evacuate Evacuate Area (If spill is large or unmanageable) Assess->Evacuate High Risk Don_PPE Don Enhanced PPE (respirator, heavy gloves) Assess->Don_PPE Low Risk, Manageable Contain Contain Spill (Use absorbent pads/sand) Don_PPE->Contain Cleanup Collect Material (Use non-sparking tools) Contain->Cleanup Dispose Place in Labeled Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate Area, Tools, and PPE Dispose->Decontaminate Report Report Incident to EHS Decontaminate->Report

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.